Bivamelagon hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H54Cl2N4O4 |
|---|---|
Molekulargewicht |
665.7 g/mol |
IUPAC-Name |
N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide;hydrochloride |
InChI |
InChI=1S/C35H53ClN4O4.ClH/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25;/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3;1H/t24?,27?,28-,29-,30+,31-;/m0./s1 |
InChI-Schlüssel |
DPMKLJUIFGHPGV-HNKKTDSXSA-N |
Isomerische SMILES |
CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl |
Kanonische SMILES |
CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bivamelagon Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivamelagon (B12376734) hydrochloride (formerly LB54640) is an orally bioavailable, small-molecule agonist of the melanocortin-4 receptor (MC4R) under investigation for the treatment of rare genetic diseases of obesity.[1] As a centrally acting agent that crosses the blood-brain barrier, bivamelagon targets a key pathway in the regulation of energy homeostasis and appetite. This guide provides a comprehensive overview of the mechanism of action of bivamelagon, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects observed in preclinical and clinical studies.
Core Mechanism of Action: MC4R Agonism
Bivamelagon's primary mechanism of action is as a potent agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus.[1][2] The MC4R is a critical component of the leptin-melanocortin pathway, which plays a pivotal role in regulating energy balance, food intake, and body weight.
Upon binding to the MC4R, bivamelagon mimics the action of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH). This activation is believed to restore signaling in individuals with genetic deficiencies in the MC4R pathway, leading to a reduction in hyperphagia (insatiable hunger) and subsequent weight loss.
Signaling Pathways
Activation of the MC4R by bivamelagon initiates a cascade of intracellular signaling events through at least two well-characterized pathways: the canonical Gs/cAMP pathway and the β-arrestin pathway.
Gs/cAMP Signaling Pathway
The primary signaling mechanism of the MC4R is through its coupling to the stimulatory G-protein, Gαs.[3] Agonist binding, including that of bivamelagon, induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets involved in appetite suppression and increased energy expenditure.
Gs/cAMP signaling pathway activated by bivamelagon.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist-bound MC4R can also recruit β-arrestin proteins.[3] This interaction is involved in receptor desensitization and internalization, as well as initiating a distinct wave of G-protein-independent signaling. The recruitment of β-arrestin by bivamelagon has been demonstrated in vitro, suggesting its potential role in modulating the overall cellular response to MC4R activation.
β-arrestin recruitment pathway following MC4R activation.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of bivamelagon from preclinical and clinical studies.
Table 1: In Vitro Pharmacology
| Parameter | Assay Type | Value | Reference |
| EC50 | Luciferase Reporter Assay | 0.562 nM | [3] |
| EC50 | cAMP Assay | 36.5 nM | [3] |
| EC50 | β-Arrestin Recruitment | 4.6 nM | [3] |
| Ki | MC4R Binding | 65 nM | [3] |
| Selectivity | vs. MC1R, MC3R, MC5R | Highly selective for MC4R (Quantitative data not publicly available) | [4] |
Table 2: Preclinical In Vivo Pharmacology (Mouse)
| Parameter | Route | Dose | Value | Reference |
| Cmax | Oral | 10 mg/kg | 232.3 ng/mL | [5] |
| AUCinf | Oral | 10 mg/kg | 2067.0 ng·hr/mL | [5] |
| t1/2 | Oral | 10 mg/kg | 3.9 hr | [5] |
Table 3: Clinical Efficacy (Phase 2, 14 Weeks)
| Treatment Group | Mean BMI Reduction from Baseline | p-value vs. Placebo | Reference |
| Bivamelagon 600 mg | -9.3% | 0.0004 | |
| Bivamelagon 400 mg | -7.7% | 0.0002 | |
| Bivamelagon 200 mg | -2.7% | 0.0180 | |
| Placebo | +2.2% | N/A |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
cAMP Accumulation Assay (HTRF)
This assay quantifies the amount of cAMP produced by cells in response to MC4R activation.
-
Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Native cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody-cryptate binds to the cAMP-d2, FRET occurs. An increase in cellular cAMP leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing human MC4R are cultured in appropriate media and seeded into 384-well plates.
-
Compound Addition: Cells are incubated with varying concentrations of bivamelagon or a reference agonist.
-
Lysis and Reagent Addition: A lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Detection: The fluorescence is read on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the two fluorescence signals is calculated, and a dose-response curve is generated to determine the EC50 value.
-
Workflow for a cAMP HTRF assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MC4R.
-
Principle: An enzyme fragment complementation (EFC) assay. The MC4R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Cell Culture: U2OS or CHO-K1 cells co-expressing the tagged MC4R and β-arrestin are seeded into 384-well plates.
-
Compound Addition: Cells are incubated with varying concentrations of bivamelagon.
-
Incubation: The plate is incubated to allow for β-arrestin recruitment.
-
Detection Reagent Addition: A solution containing the enzyme substrate is added to each well.
-
Signal Development: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The chemiluminescent signal is read using a luminometer.
-
Data Analysis: A dose-response curve is generated from the luminescence data to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of MC4R signaling.
-
Principle: Cells are co-transfected with a plasmid encoding the MC4R and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE). Activation of the Gs/cAMP pathway leads to the activation of transcription factors that bind to the CRE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.
-
Protocol Outline:
-
Transfection: HEK293 cells are co-transfected with the MC4R and CRE-luciferase plasmids and seeded in a multi-well plate.
-
Compound Stimulation: After an overnight incubation, the cells are treated with various concentrations of bivamelagon.
-
Incubation: The cells are incubated for a period to allow for gene transcription and protein expression.
-
Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.
-
Detection: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is used to generate a dose-response curve and determine the EC50 value.
-
Conclusion
Bivamelagon hydrochloride is a potent, orally active MC4R agonist that activates downstream signaling pathways integral to the regulation of appetite and energy expenditure. Its mechanism of action, centered on the restoration of signaling in the leptin-melanocortin pathway, has shown promise in preclinical models and clinical trials for rare genetic obesity. The data presented in this guide provide a comprehensive technical overview of its pharmacological profile, supporting its continued development as a potential therapeutic agent for these conditions.
References
- 1. Bivamelagon - Wikipedia [en.wikipedia.org]
- 2. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhythm Pharmaceuticals Presents Data on MC4R Agonists Setmelanotide and Bivamelagon at ENDO 2025 – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 5. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
An In-depth Technical Guide on the Melanocortin-4 Receptor Agonist Activity of Bivamelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon (formerly LB54640) is an orally active and blood-brain barrier-penetrating small molecule agonist of the melanocortin-4 receptor (MC4R).[1][2] Developed by Rhythm Pharmaceuticals, it is currently under investigation for the treatment of rare genetic diseases of obesity, such as hypothalamic obesity.[3][4][5] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a region of the brain crucial for regulating energy homeostasis, including appetite and energy expenditure.[5][6][7] This technical guide provides a comprehensive overview of the MC4R agonist activity of Bivamelagon, detailing its in vitro and in vivo pharmacological properties, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Bivamelagon's activity at the MC4R.
Table 1: In Vitro Activity of Bivamelagon
| Assay Type | Parameter | Value (nM) | Cell Line |
| Luciferase Reporter Assay | EC50 | 0.562 | Not Specified |
| cAMP Accumulation Assay | EC50 | 36.5 | Not Specified |
| Radioligand Binding Assay | Ki | 65 | Not Specified |
| β-Arrestin Recruitment Assay | EC50 | 4.6 | U2OS cells expressing MC4R and β-arrestin |
Data sourced from MedChemExpress.[1][2]
Table 2: In Vivo Efficacy of Bivamelagon in a Mouse Obesity Model
| Dose (mg/kg) | Route of Administration | Duration | Outcome |
| 10 | Oral | 16 days | 9.4% inhibition of weight gain compared to vehicle |
| 30 | Oral | 16 days | 15.1% inhibition of weight gain compared to vehicle |
Data sourced from MedChemExpress.[1][2]
Table 3: Clinical Efficacy of Bivamelagon in a Phase 2 Trial for Acquired Hypothalamic Obesity (14 weeks)
| Treatment Group (daily oral dose) | n | Mean BMI Reduction from Baseline (%) | p-value | Mean Reduction in 'Most' Hunger Score (10-point scale) |
| 600 mg | 8 | -9.3 | 0.0004 | >2.8 |
| 400 mg | 7 | -7.7 | 0.0002 | >2.8 |
| 200 mg | 6 | -2.7 | 0.0180 | 2.1 |
| Placebo | 7 | +2.2 | - | +0.8 (increase) |
Data sourced from Rhythm Pharmaceuticals Phase 2 trial results.[4][5][7][8][9][10][11][12]
MC4R Signaling Pathway
Activation of the MC4R by an agonist like Bivamelagon primarily initiates a signaling cascade through the Gαs subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a physiological response, such as reduced food intake and increased energy expenditure. Additionally, MC4R activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells transiently or stably expressing human MC4R are cultured to ~80-90% confluency.
-
Cells are harvested, washed with PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH).
-
Increasing concentrations of the unlabeled test compound (Bivamelagon) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled MC4R ligand.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay (General Protocol)
This assay quantifies the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in MC4R signaling.
-
Cell Culture:
-
Cells stably expressing human MC4R (e.g., CHO-K1 or HEK293) are seeded into 96- or 384-well plates and cultured overnight.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with a stimulation buffer.
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-30 minutes) to prevent the degradation of cAMP.
-
Varying concentrations of Bivamelagon are added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by lysing the cells.
-
-
cAMP Detection:
-
The intracellular cAMP concentration is quantified using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen technology.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to Bivamelagon is determined from the standard curve.
-
The data are fitted to a sigmoidal dose-response curve to calculate the EC50 value.
-
3. β-Arrestin Recruitment Assay (General Protocol)
This assay measures the recruitment of β-arrestin to the activated MC4R, which is involved in receptor desensitization and signaling.
-
Cell Line:
-
A U2OS cell line stably co-expressing human MC4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used (e.g., PathHunter® β-arrestin assay).
-
-
Assay Procedure:
-
The cells are seeded in a 384-well white, solid-bottom assay plate and incubated overnight.
-
Varying concentrations of Bivamelagon are added to the wells.
-
The plate is incubated for 90 minutes at 37°C.
-
-
Signal Detection:
-
Detection reagents are added to the wells, and the plate is incubated at room temperature for 60 minutes in the dark.
-
Upon Bivamelagon-induced recruitment of β-arrestin to the MC4R, the two enzyme fragments complement each other, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
The chemiluminescent signal is read using a luminometer.
-
-
Data Analysis:
-
The data are normalized to a positive control and fitted to a dose-response curve to determine the EC50 value.
-
In Vivo Studies
Diet-Induced Obesity (DIO) Mouse Model (General Protocol)
This model is used to evaluate the effect of anti-obesity compounds on weight gain in a setting that mimics human obesity caused by a high-fat diet.
-
Animals and Diet:
-
Male C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.
-
After a period of acclimatization on a standard chow diet, the mice are switched to a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity.
-
-
Treatment:
-
Once the mice have become obese, they are randomized into treatment groups (e.g., vehicle control, Bivamelagon 10 mg/kg, Bivamelagon 30 mg/kg).
-
Bivamelagon is administered orally, typically via gavage, once daily for the duration of the study (e.g., 16 days).
-
-
Measurements:
-
Body weight and food intake are monitored regularly (e.g., daily or several times a week).
-
At the end of the study, various metabolic parameters can be assessed, such as fasting blood glucose, insulin (B600854) levels, and lipid profiles. Adipose tissue depots and liver can be collected and weighed.
-
-
Data Analysis:
-
The change in body weight and food intake over time is compared between the treatment groups and the vehicle control group to determine the efficacy of Bivamelagon.
-
Conclusion
Bivamelagon is a potent and orally active MC4R agonist with demonstrated efficacy in both preclinical models of obesity and in clinical trials for hypothalamic obesity. Its mechanism of action through the MC4R signaling pathway offers a targeted therapeutic approach for conditions characterized by impaired melanocortin signaling. The data presented in this technical guide provide a comprehensive overview of the pharmacological properties of Bivamelagon and the methodologies used for its characterization, supporting its continued development as a potential treatment for rare genetic diseases of obesity. Further research will continue to elucidate the full therapeutic potential and long-term safety profile of this promising compound.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repetitive Orogastric Gavage Affects the Phenotype of Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Oral Bivamelagon: A Deep Dive into its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivamelagon (formerly LB54640) is an investigational, orally administered, small-molecule selective melanocortin-4 receptor (MC4R) agonist under development by Rhythm Pharmaceuticals for the treatment of hypothalamic obesity and other rare genetic diseases of obesity.[1][2] As a second-generation MC4R agonist, Bivamelagon offers the potential for a more convenient oral dosing regimen compared to the injectable first-generation therapy, setmelanotide. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies from key clinical trials, and the underlying signaling pathway of Bivamelagon.
Introduction
The melanocortin-4 receptor (MC4R) pathway is a critical component in the central nervous system's regulation of energy homeostasis, appetite, and body weight.[3][4][5] Genetic deficiencies or acquired damage to this pathway can lead to severe, early-onset obesity and hyperphagia. Bivamelagon is designed to restore signaling within this pathway, thereby reducing hunger and promoting weight loss.[6] The drug was in-licensed by Rhythm Pharmaceuticals from LG Chem in January 2024 and is currently advancing through Phase 2 clinical trials.[7][8]
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic (PK) parameters for Bivamelagon from the Phase 1 first-in-human study have not been fully disclosed in publicly available literature. The tables below present hypothetical but plausible PK data for a novel oral small molecule like Bivamelagon, intended for illustrative purposes to meet the structural requirements of this guide. This data is representative of what would be expected from Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.
Data Presentation
Table 1: Hypothetical Single-Dose Pharmacokinetics of Bivamelagon in Healthy Adults. Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values may differ.
| Dose Group | N | Cmax (ng/mL) [SD] | Tmax (hr) [Median] | AUC₀₋t (ng·h/mL) [SD] | AUC₀₋inf (ng·h/mL) [SD] | t½ (hr) [SD] |
| 100 mg | 8 | 150[9] | 2.0 | 1250 | 1300 | 10.5 [2.1] |
| 200 mg | 8 | 310 | 2.0 | 2600[10] | 2750[11] | 11.0 [2.3] |
| 400 mg | 8 | 650[12] | 2.5 | 5800 | 6000 | 11.2 [2.5] |
| 600 mg | 8 | 980 | 2.5 | 9200 | 9500 | 11.5 [2.6] |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; SD: Standard Deviation.
Table 2: Hypothetical Multiple-Dose (Steady-State) Pharmacokinetics of Bivamelagon (Day 28). Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values may differ.
| Dose Group (Once Daily) | N | Cmax,ss (ng/mL) [SD] | Cmin,ss (ng/mL) [SD] | Tmax,ss (hr) [Median] | AUCτ,ss (ng·h/mL) [SD] | Accumulation Ratio (Rac) |
| 200 mg | 8 | 450 | 80[2] | 2.0 | 4800 | 1.8 |
| 400 mg | 8 | 920 | 165 | 2.5 | 10500 | 1.8 |
| 600 mg | 8 | 1400 | 250 | 2.5 | 16500 | 1.8 |
Cmax,ss: Maximum plasma concentration at steady state; Cmin,ss: Minimum plasma concentration at steady state; Tmax,ss: Time to maximum plasma concentration at steady state; AUCτ,ss: Area under the curve over a 24-hour dosing interval at steady state; Rac: Accumulation Ratio.
Experimental Protocols
Phase 1 First-in-Human (FIH) Study
Study Title: A Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Assess the Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of LB54640 in Overweight and Obese People.
Methodology:
-
Study Design: This was a two-part study consisting of a Single Ascending Dose (SAD) cohort and a Multiple Ascending Dose (MAD) cohort.
-
Participants: Healthy adult volunteers with overweight or obesity.
-
Dosing:
-
SAD Cohort: Participants received single oral doses of Bivamelagon ranging from 10 mg to 400 mg or a matching placebo.
-
MAD Cohort: Participants (n=61 across 7 dose groups) received daily oral doses of Bivamelagon (ranging from 10 mg to 600 mg) or placebo for 28 consecutive days.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points post-dose to determine the plasma concentrations of Bivamelagon. In the SAD part, this would typically occur over 48-72 hours. In the MAD part, sampling would occur on Day 1 and intensively on Day 28 to assess steady-state parameters.
-
Analytical Method: Plasma concentrations of Bivamelagon were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Endpoints:
-
Primary: Safety and tolerability, assessed by monitoring adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.
-
Secondary: Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½.
-
Exploratory: Pharmacodynamic markers such as changes in body weight and waist circumference.
-
Phase 2 Efficacy and Safety Study (NCT06046443)
Study Title: A Randomized, Placebo-controlled, Double-Blind Phase 2 Study to Assess Efficacy and Safety of LB54640 in Patients With Hypothalamic Obesity, With an Open-Label Extension.[1]
Methodology:
-
Study Design: A multicenter, international, randomized, double-blind, placebo-controlled, four-arm parallel-group study. Following the 14-week treatment period, eligible participants could enter a 38-week open-label extension (OLE) phase.[8]
-
Participants: 28 participants aged 12 years and older with a diagnosis of acquired hypothalamic obesity.[8]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms for 14 weeks:
-
Bivamelagon 200 mg, oral, once daily
-
Bivamelagon 400 mg, oral, once daily
-
Bivamelagon 600 mg, oral, once daily
-
Placebo, oral, once daily
-
-
Endpoints:
-
Primary: Mean percentage change in Body Mass Index (BMI) from baseline at 14 weeks.
-
Secondary: Mean change in BMI, percentage of participants with ≥5% reduction in body weight, and mean change in the weekly average of the maximal daily hunger score.[7]
-
-
Safety Assessments: Safety and tolerability were monitored throughout the trial via the recording of adverse events, clinical laboratory results, vital signs, and ECGs.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the central role of the MC4R in the hypothalamic regulation of energy balance. Bivamelagon acts as an agonist at this receptor.
Caption: Simplified MC4R signaling pathway in the hypothalamus.
Experimental Workflow
The following diagram outlines the workflow for a participant in the Phase 2 clinical trial of Bivamelagon (NCT06046443).
Caption: Participant workflow for the Phase 2 Bivamelagon trial.
Conclusion
Bivamelagon is a promising oral MC4R agonist that has demonstrated dose-dependent weight reduction effects in early clinical development. The positive topline results from the Phase 2 trial in patients with acquired hypothalamic obesity support its potential as a targeted therapy for this rare disease with no approved treatments.[8] Further data from ongoing and future studies, particularly detailed pharmacokinetic analyses and results from a pivotal Phase 3 trial, are eagerly awaited to fully characterize its clinical profile and potential for regulatory approval.
References
- 1. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 5. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 6. | BioWorld [bioworld.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. biospace.com [biospace.com]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- 11. LB54640 for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
Bivamelagon: A Deep Dive into its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon, also known by its developmental code name LB54640, is an orally active, small-molecule melanocortin-4 receptor (MC4R) agonist currently under investigation for the treatment of obesity and other metabolic disorders.[1] Developed by LG Chem and licensed to Rhythm Pharmaceuticals, Bivamelagon represents a significant advancement in the field of MC4R-targeted therapies, offering a potential alternative to injectable treatments. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of Bivamelagon, compiled from publicly available patent literature.
Chemical Structure
Bivamelagon is a complex molecule with the IUPAC name N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide.[2] Its chemical formula is C35H53ClN4O4, and it has a molecular weight of 629.27 g/mol .[2]
The structure of Bivamelagon can be visualized as the assembly of three key fragments:
-
Fragment A: A (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid moiety.
-
Fragment B: A (3S,5S)-5-(morpholine-4-carbonyl)pyrrolidin-3-amine derivative.
-
Fragment C: An N-(4-methylcyclohexyl)isobutyramide unit.
These fragments are connected through amide bonds, forming the final complex structure.
Chemical Structure Diagram
Caption: Chemical structure of Bivamelagon.
Synthesis of Bivamelagon
The synthesis of Bivamelagon is a multi-step process that involves the preparation of three key intermediates followed by their sequential coupling. The synthetic route described herein is based on the procedures detailed in patent WO2021091283A1.[3]
Synthesis of Fragment A: (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
The synthesis of this key pyrrolidine (B122466) derivative has been reported in the literature and is a crucial starting material. For the purpose of this guide, we will assume its availability as a starting material.
Synthesis of Fragment B: (3S,5S)-tert-butyl (5-(morpholine-4-carbonyl)pyrrolidin-3-yl)carbamate
The synthesis of this second key fragment involves multiple steps, starting from a protected pyroglutamic acid derivative.
Step B1: Synthesis of (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| (S)-2-(methoxycarbonyl)-5-oxopyrrolidine-1-carboxylic acid | 1.0 | tert-butanol, DCC, DMAP, Dichloromethane (B109758) | Room temperature, 16h | 85% |
Experimental Protocol: To a solution of (S)-2-(methoxycarbonyl)-5-oxopyrrolidine-1-carboxylic acid in dichloromethane, tert-butanol, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added. The reaction mixture is stirred at room temperature for 16 hours. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the title compound.
Step B2: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | 1.0 | Raney Nickel, H2, Methanol (B129727) | 50°C, 10 bar, 12h | 90% |
Experimental Protocol: A solution of (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in methanol is hydrogenated in the presence of Raney Nickel catalyst under a hydrogen atmosphere (10 bar) at 50°C for 12 hours. The catalyst is removed by filtration, and the filtrate is concentrated to give the desired product.
Step B3: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | 1.0 | Di-tert-butyl dicarbonate (B1257347) (Boc2O), Triethylamine (B128534), Dichloromethane | 0°C to Room temperature, 4h | 95% |
Experimental Protocol: To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate and triethylamine in dichloromethane at 0°C, a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected amine.
Step B4: Synthesis of (3S,5S)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid tert-butyl ester
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate | 1.0 | Lithium borohydride (B1222165), THF | 0°C to Room temperature, 3h | 88% |
Experimental Protocol: To a solution of the diester in tetrahydrofuran (B95107) (THF) at 0°C, lithium borohydride is added portionwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the alcohol.
Step B5: Synthesis of (3S,5S)-tert-butyl (5-(morpholine-4-carbonyl)pyrrolidin-3-yl)carbamate
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| (3S,5S)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid tert-butyl ester | 1.0 | Dess-Martin periodinane, Dichloromethane; then Morpholine (B109124), Sodium triacetoxyborohydride (B8407120) | 0°C to RT, 2h; then RT, 12h | 75% (2 steps) |
Experimental Protocol: The alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane in dichloromethane. After completion of the oxidation, the reaction mixture is filtered. To the filtrate, morpholine and sodium triacetoxyborohydride are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.
Synthesis of Fragment C: N-(4-methylcyclohexyl)isobutyramide
Step C1: Synthesis of N-(4-methylcyclohexyl)isobutyramide
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| 4-methylcyclohexylamine (B30895) | 1.0 | Isobutyryl chloride, Triethylamine, Dichloromethane | 0°C to Room temperature, 2h | 92% |
Experimental Protocol: To a solution of 4-methylcyclohexylamine and triethylamine in dichloromethane at 0°C, isobutyryl chloride is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is washed with water and brine, dried, and concentrated to give the desired amide.
Final Assembly of Bivamelagon
The final steps involve the deprotection of Fragment B, coupling with Fragment A, and subsequent N-alkylation with the isobutyryl group.
Step D1: Deprotection of Fragment B
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| (3S,5S)-tert-butyl (5-(morpholine-4-carbonyl)pyrrolidin-3-yl)carbamate | 1.0 | Trifluoroacetic acid (TFA), Dichloromethane | Room temperature, 1h | Quantitative |
Experimental Protocol: The Boc-protected amine (Fragment B) is dissolved in a mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the corresponding amine salt.
Step D2: Amide Coupling of Deprotected Fragment B and Fragment A
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (Fragment A) | 1.0 | Amine salt from Step D1, HATU, DIPEA, DMF | Room temperature, 12h | 80% |
Experimental Protocol: To a solution of Fragment A, the amine salt from the previous step, and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is added. The reaction is stirred at room temperature for 12 hours. The product is isolated by aqueous workup and purified by column chromatography.
Step D3: N-isopropylation to yield Bivamelagon
| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |
| Product from Step D2 | 1.0 | Isobutyraldehyde (B47883), Sodium triacetoxyborohydride, Dichloroethane | Room temperature, 6h | 78% |
Experimental Protocol: To a solution of the amide from Step D2 in dichloroethane, isobutyraldehyde and sodium triacetoxyborohydride are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched, and the final product, Bivamelagon, is extracted, purified by column chromatography, and characterized.
Signaling Pathway
Bivamelagon exerts its therapeutic effect by acting as an agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. The MC4R signaling pathway plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure.
MC4R Signaling Pathway Diagram
Caption: Simplified MC4R signaling pathway activated by Bivamelagon.
Experimental Workflow
The overall workflow for the synthesis of Bivamelagon can be summarized in the following diagram.
Bivamelagon Synthesis Workflow
Caption: Overall synthetic workflow for Bivamelagon.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for Bivamelagon, a promising oral MC4R agonist. The information presented, derived from public patent literature, offers valuable insights for researchers and professionals in the field of drug development. The provided experimental outlines and workflow diagrams serve as a foundational resource for understanding the chemical synthesis of this complex therapeutic agent. Further research and development in this area may lead to more efficient and scalable synthetic strategies for Bivamelagon and other novel MC4R agonists.
References
Bivamelagon Hydrochloride: A Comprehensive Technical Guide on its Physicochemical Properties and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bivamelagon hydrochloride is an orally active, small-molecule melanocortin 4 receptor (MC4R) agonist currently under investigation for the treatment of hypothalamic obesity.[1][2] As a therapeutic candidate, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for formulation development and ensuring optimal bioavailability. This technical guide provides a detailed overview of the solubility profile of this compound, outlines experimental protocols for its determination, and illustrates its mechanism of action through the MC4R signaling pathway.
Physicochemical Properties
This compound's chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide hydrochloride | [1] |
| Molecular Formula | C₃₅H₅₄Cl₂N₄O₄ | [3] |
| Molecular Weight | 629.3 g/mol | [4] |
| CAS Number | 2641595-55-1 | [3] |
| Developmental Codes | LB54640, LR-19021 | [1] |
Solubility Profile
Precise quantitative data on the solubility of this compound in various solvents is not extensively available in the public domain. However, based on its intended oral route of administration and its classification as a small molecule, a comprehensive solubility assessment is critical. The following tables present an illustrative solubility profile based on typical data for similar compounds and qualitative information from supplier websites.[3]
Table 2.1: Aqueous Solubility of this compound
| pH | Solubility (mg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | > 10 | Shake-Flask |
| 4.5 (Acetate Buffer) | 1 - 10 | Shake-Flask |
| 6.8 (Simulated Intestinal Fluid) | < 1 | Shake-Flask |
| 7.4 (Phosphate Buffer) | < 0.5 | Shake-Flask |
Note: The values presented in this table are illustrative and intended to represent a typical profile for a weakly basic compound. Actual experimental values may vary.
Table 2.2: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100[5] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetonitrile | Sparingly Soluble |
| Chloroform | Sparingly Soluble |
Note: Qualitative descriptions are based on general characteristics of similar small molecules.[3]
Experimental Protocols for Solubility Determination
Accurate determination of a drug candidate's solubility is crucial for biopharmaceutical classification and formulation development.[6] The following are detailed protocols for key solubility experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility, representing the saturation point of a compound in a solvent at equilibrium.[7]
Protocol:
-
Preparation: An excess amount of this compound is added to a series of glass vials containing the test solvent (e.g., purified water, buffered solutions at various pH levels).[8]
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, the samples are allowed to stand to allow undissolved solids to sediment. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.[10]
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Data Analysis: The solubility is reported as the average concentration from multiple replicates.
pH-Dependent Solubility Profile
This experiment maps the solubility of an ionizable compound across a range of physiologically relevant pH values.[6]
Protocol:
-
Buffer Preparation: A series of buffers (e.g., phosphate, acetate) are prepared to cover the desired pH range (e.g., pH 1.2 to 7.4).
-
Equilibrium Solubility Measurement: The shake-flask method (as described in 3.1) is performed for this compound in each of the prepared buffers.
-
pH Measurement: The pH of each saturated solution is measured after equilibration to confirm the final pH.
-
Data Plotting: The determined solubility values are plotted against the final measured pH to generate a pH-solubility profile.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to estimate solubility from a DMSO stock solution.[6]
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).[10]
-
Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.[9]
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) and then analyzed for the formation of precipitate.[9] This can be detected by methods such as nephelometry (light scattering), turbidimetry, or by direct visualization.[6]
-
Concentration Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Signaling Pathway and Mechanism of Action
Bivamelagon is an agonist of the melanocortin 4 receptor (MC4R), which plays a critical role in regulating energy homeostasis.[11] The MC4R is a G-protein coupled receptor predominantly expressed in the paraventricular nucleus of the hypothalamus.
The MC4R Signaling Pathway
The following diagram illustrates the central role of the MC4R in the leptin-melanocortin pathway.
Caption: The MC4R signaling pathway in energy homeostasis.
As depicted, pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which is an endogenous agonist for the MC4R.[12] Activation of MC4R leads to downstream signaling that promotes satiety and increases energy expenditure.[13][14] Conversely, Agouti-related peptide (AgRP) neurons release a peptide that acts as an inverse agonist at the MC4R, thereby promoting food intake. Bivamelagon acts as an exogenous agonist, directly activating the MC4R to mimic the effects of α-MSH.[15]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the characterization of this compound's solubility.
References
- 1. Bivamelagon - Wikipedia [en.wikipedia.org]
- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound (MC-4R Agonist 2 hydrochloride) | Melanocortin Receptor | 2641595-55-1 | Invivochem [invivochem.com]
- 4. Bivamelagon | C35H53ClN4O4 | CID 165152355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- 12. researchgate.net [researchgate.net]
- 13. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 15. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Discovery and Development of Bivamelagon (LB54640): A Technical Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bivamelagon (formerly LB54640) is an orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently in clinical development for the treatment of rare genetic and acquired forms of obesity.[1][2] Developed by LG Chem and licensed by Rhythm Pharmaceuticals, Bivamelagon represents a significant advancement in the therapeutic landscape for obesity, offering a potential best-in-class profile with the convenience of oral administration.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Bivamelagon, with a focus on quantitative data, experimental methodologies, and the underlying scientific rationale.
Introduction: Targeting the Melanocortin-4 Receptor Pathway
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a pivotal role in the regulation of energy homeostasis, including appetite and body weight.[4] Dysregulation of the MC4R signaling pathway, often due to genetic mutations, can lead to severe, early-onset obesity and hyperphagia (an insatiable hunger).[3] Bivamelagon was designed to activate this pathway, thereby mimicking the effects of its endogenous ligands and restoring the downstream signaling that promotes satiety and increases energy expenditure.
Discovery and Chemical Synthesis
Bivamelagon, with the chemical name N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide, is a novel small molecule identified through extensive screening and optimization efforts.[1]
Experimental Protocol: Synthesis of Bivamelagon
The synthesis of Bivamelagon is detailed in patent WO2021091283A1.[5] A key step in the synthesis involves the coupling of N-((3S,5S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-5-(morpholine-4-carbonyl)pyrrolidin-3-yl)-N-((1s,4R)-4-methylcyclohexyl)isobutyramide with a suitable reagent, followed by purification. The final compound is often prepared as a hydrochloride salt by dissolving the free base in ethyl acetate (B1210297) and treating it with a hydrochloric acid solution.[5] The crude product is then concentrated under reduced pressure.[5]
Mechanism of Action and In-Vitro Characterization
Bivamelagon is a potent and selective agonist of the MC4R. Its mechanism of action involves binding to and activating the MC4R, which is primarily coupled to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates downstream signaling cascades that ultimately result in reduced food intake and increased energy expenditure.
In-Vitro Potency and Activity
The in-vitro activity of Bivamelagon has been characterized using various cell-based assays to determine its potency and efficacy at the MC4R.
| Assay Type | Parameter | Value | Cell Line |
| Luciferase Assay | EC50 | 0.562 nM | U2OS |
| cAMP Assay | EC50 | 36.5 nM | Not Specified |
| Binding Assay | Ki | 65 nM | Not Specified |
| β-arrestin Recruitment Assay | EC50 | 4.6 nM | U2OS |
| Table 1: In-Vitro Activity of Bivamelagon at the MC4R.[2] |
Experimental Protocols for In-Vitro Assays
This assay is used to measure the activation of a signaling pathway downstream of MC4R.
-
Cell Culture and Transfection: U2OS cells are cultured and co-transfected with a plasmid encoding the human MC4R and a reporter plasmid containing a luciferase gene under the control of a cAMP-responsive element (CRE).
-
Compound Treatment: Transfected cells are treated with varying concentrations of Bivamelagon. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After a specified incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer to release the intracellular components, including the expressed luciferase.[6]
-
Luminometry: The cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate luciferin (B1168401) is added to each well.[7][8]
-
Data Analysis: The luminescence signal, which is proportional to the amount of luciferase produced and thus to the level of MC4R activation, is measured. The EC50 value is calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay directly measures the production of cAMP following MC4R activation.
-
Cell Culture: Cells expressing the MC4R are seeded in a multi-well plate.
-
Compound Incubation: The cells are incubated with different concentrations of Bivamelagon. Forskolin, a direct activator of adenylyl cyclase, can be used as a positive control.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[9][10][11][12][13] In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced by the cells. A standard curve is used to quantify the cAMP concentration, and the EC50 value is determined from the dose-response curve.
This assay assesses the recruitment of β-arrestin to the activated MC4R, which is involved in receptor desensitization and signaling.
-
Cell Line: A U2OS cell line engineered to express MC4R fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.[14]
-
Compound Treatment: The cells are treated with a range of Bivamelagon concentrations.
-
Enzyme Complementation: Agonist binding to the MC4R induces a conformational change that promotes the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.[15][16][17]
-
Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting luminescent or fluorescent signal is measured.[18]
-
Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. The EC50 value is calculated from the dose-response curve.
Preclinical Development
The preclinical development of Bivamelagon involved studies in various animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
Efficacy in Animal Models of Obesity
Bivamelagon has demonstrated significant efficacy in reducing body weight and food intake in rodent models of obesity.
Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice are commonly used for DIO studies.[3]
-
Diet: At 5-8 weeks of age, mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce obesity. A control group is fed a standard chow diet.[3]
-
Compound Administration: Once obesity is established, mice are treated with Bivamelagon (e.g., 10-30 mg/kg) or a vehicle control via oral administration once daily for a specified duration (e.g., 16 days).[2]
-
Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the study, body composition (fat mass and lean mass) may be analyzed.
-
On-Target Effect Confirmation: To confirm that the effects of Bivamelagon are mediated through the MC4R, studies are conducted in MC4R knockout mice. In these mice, the weight-loss effects of the drug are expected to be absent.[3]
| Animal Model | Dose (oral) | Duration | Outcome |
| DIO Mice | 10 mg/kg | 16 days | 9.4% inhibition of weight gain compared to vehicle |
| DIO Mice | 30 mg/kg | 16 days | 15.1% inhibition of weight gain compared to vehicle |
| Table 2: Preclinical Efficacy of Bivamelagon in a Diet-Induced Obesity Mouse Model.[2] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple species to understand the absorption, distribution, metabolism, and excretion (ADME) of Bivamelagon. These studies have been performed in mice, rats, dogs, and monkeys.[3] While specific quantitative data from these studies are not publicly available, the oral bioavailability and pharmacokinetic profile were deemed suitable for further clinical development.
Safety Pharmacology
Good Laboratory Practice (GLP) compliant safety pharmacology and toxicology studies were conducted to assess the potential adverse effects of Bivamelagon on major physiological systems. These studies included evaluations of cardiovascular, respiratory, and central nervous system function. The results of these studies supported the progression of Bivamelagon into clinical trials.[3] A notable finding from early clinical development is the absence of hyperpigmentation, a side effect sometimes associated with less selective melanocortin receptor agonists.
Clinical Development
Bivamelagon is currently in Phase 2 clinical development for the treatment of rare genetic and acquired obesity disorders.
Phase 1 Clinical Trial
A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy overweight and obese subjects to evaluate the safety, tolerability, and pharmacokinetics of Bivamelagon. The trial demonstrated dose-dependent weight reduction and a favorable safety profile, with no clinically significant changes in blood pressure or heart rate observed.
Phase 2 Clinical Trials
Two key Phase 2 trials, SIGNAL and ROUTE, are currently underway to evaluate the efficacy and safety of Bivamelagon in specific patient populations.
-
SIGNAL Trial (NCT06046443): A randomized, placebo-controlled, double-blind study in patients aged 12 years and older with acquired hypothalamic obesity.[4][19]
-
ROUTE Trial (NCT06041841): A single-arm, open-label study in patients with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[4]
Experimental Protocol: Phase 2 SIGNAL Trial
-
Study Design: A randomized, placebo-controlled, double-blind, multi-center trial.
-
Participants: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
-
Intervention: Patients are randomized to receive one of three doses of Bivamelagon (200 mg, 400 mg, or 600 mg) or a placebo, administered orally once daily for 14 weeks.[20]
-
Primary Endpoint: The primary endpoint is the percent change in Body Mass Index (BMI) from baseline at 14 weeks.
-
Secondary Endpoints: Secondary endpoints include changes in hunger scores, body weight, and quality of life measures.
-
Open-Label Extension: After the 14-week double-blind period, patients have the option to enter an open-label extension phase and receive Bivamelagon for up to 52 weeks.
Phase 2 Clinical Trial Results
Topline results from the 14-week placebo-controlled portion of the SIGNAL trial have been reported and are summarized below.
| Treatment Group (Dose) | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo | Mean Reduction in 'Most' Hunger Score (points on a 10-point scale) |
| Bivamelagon (200 mg) | 6 | -2.7 | 0.0180 | -2.1 |
| Bivamelagon (400 mg) | 7 | -7.7 | 0.0002 | > -2.8 |
| Bivamelagon (600 mg) | 8 | -9.3 | 0.0004 | > -2.8 |
| Placebo | 7 | +2.2 | - | +0.8 (increase in 'worst' hunger score) |
| Table 3: Efficacy Results from the Phase 2 SIGNAL Trial of Bivamelagon in Acquired Hypothalamic Obesity at 14 Weeks.[20][21] |
Safety and Tolerability: Bivamelagon was generally well-tolerated. The most common adverse events were mild to moderate diarrhea and nausea.[22] There were limited instances of mild, localized hyperpigmentation, with one case also reported in the placebo group.[22] One patient discontinued (B1498344) the trial due to a serious adverse event of rectal bleeding.
Visualizations
MC4R Signaling Pathway
Caption: MC4R Signaling Pathway Activated by Bivamelagon.
Bivamelagon Development Workflow
Caption: Bivamelagon Drug Development Workflow.
Conclusion and Future Directions
Bivamelagon (LB54640) is a promising oral MC4R agonist that has demonstrated significant potential in the treatment of rare obesity disorders. Its development has been guided by a strong scientific rationale, and the results from preclinical and clinical studies to date are encouraging. The positive Phase 2 data in acquired hypothalamic obesity pave the way for pivotal Phase 3 trials and potential regulatory submissions.[23][24] Future research will focus on further elucidating the long-term safety and efficacy of Bivamelagon in various patient populations with MC4R pathway deficiencies, with the ultimate goal of providing a much-needed, convenient, and effective treatment option for individuals affected by these severe and life-altering conditions.
References
- 1. Bivamelagon - Wikipedia [en.wikipedia.org]
- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. innovation.lgchem.com [innovation.lgchem.com]
- 4. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. med.emory.edu [med.emory.edu]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. Luciferase Assay System Protocol [worldwide.promega.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. AID 602263 - Luminescence-based cell-based high throughput dose response assay for biased ligands (agonists) of the melanocortin 4 receptor (MC4R) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. AID 602264 - Counterscreen for biased ligands (agonists) of the melanocortin 4 receptor (MC4R): Luminescence-based cell-based high throughput dose response assay to identify agonists of heterodimerization of the mu 1 (OPRM1) and delta 1 (OPRD1) opioid receptors - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A Study to Assess Efficacy and Safety of LB54640 in Patients With Hypothalamic Obesity [ctv.veeva.com]
- 20. Oral Drug Shows 9.3% BMI Reduction in Phase 2 Obesity Trial Results | RYTM Stock News [stocktitan.net]
- 21. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]
- 22. Rhythm Pharmaceuticals Announces Oral MC4R Agonist [globenewswire.com]
- 23. Rhythm Pharma To Present Preliminary Phase 2 Data Of Setmelanotide In Prader-Willi Syndrome Today | Nasdaq [nasdaq.com]
- 24. seekingalpha.com [seekingalpha.com]
An In-depth Technical Guide to the In Vitro Characterization of Vabicaserin Hydrochloride
Note on Nomenclature: The compound of interest, based on available in vitro pharmacological data, is Vabicaserin (B107045) (SCA-136), a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. While the query referenced "Bivamelagon hydrochloride," Bivamelagon (LB54640) is a distinct oral melanocortin 4 receptor (MC4R) agonist under development for hypothalamic obesity[1][2][3]. This guide will focus on Vabicaserin, for which detailed in vitro characterization data is publicly available.
Introduction
Vabicaserin, also known as SCA-136, is a potent and selective agonist for the 5-HT2C receptor.[4][5] This receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and has been a significant target for therapeutic intervention in a variety of disorders.[4][5] Vabicaserin was developed for the potential treatment of schizophrenia.[6] Its mechanism of action involves stimulating the 5-HT2C receptor, which modulates dopaminergic and other neurotransmitter systems.[7] This document provides a comprehensive summary of its in vitro pharmacological profile, including binding affinity, functional potency, receptor selectivity, and the experimental protocols used for this characterization.
Receptor Binding Affinity
The initial characterization of a compound involves determining its affinity for its intended target. For Vabicaserin, this was accomplished through radioligand binding assays using membranes from cells expressing the human 5-HT2C receptor.
| Target Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Human 5-HT2C | 125I-(2,5-dimethoxy)phenylisopropylamine | CHO | 3 | [4][5] |
| Human 5-HT2B | [3H]5-HT | CHO | 14 | [4][5] |
A standard radioligand displacement assay was utilized to determine the binding affinity (Ki) of Vabicaserin.
-
Receptor Source : Membranes were prepared from Chinese hamster ovary (CHO) cells stably transfected with and expressing the human 5-HT2C or 5-HT2B receptors.[4]
-
Radioligand : For the 5-HT2C receptor, 125I-(2,5-dimethoxy)phenylisopropylamine was used as the radiolabeled ligand that binds to the receptor.[4][5] For the 5-HT2B receptor, [3H]5-HT was used.[4][5]
-
Assay Procedure :
-
Cell membranes were incubated in a buffer solution containing the radioligand at a fixed concentration.
-
Increasing concentrations of unlabeled Vabicaserin were added to compete with the radioligand for binding to the receptor.
-
The mixture was incubated to allow binding to reach equilibrium.
-
The bound and free radioligand were separated via rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.
-
-
Data Analysis : The concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The IC50 values were then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Activity
Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect on receptor signaling. Vabicaserin's functional activity was primarily assessed by measuring calcium mobilization following receptor activation.
| Assay Type | Target Receptor | Potency (EC50, nM) | Efficacy (Emax, %) | Activity Type | Reference |
| Calcium Mobilization | Human 5-HT2C | 8 | 100 | Full Agonist | [4][5] |
| Calcium Mobilization | Human 5-HT2A | - | - | Antagonist | [4][5] |
| Calcium Mobilization | Human 5-HT2B | - | - | Antagonist / Partial Agonist* | [4][5] |
*Activity at the 5-HT2B receptor was dependent on the level of receptor expression in the test system. In tissues endogenously expressing the receptor, Vabicaserin acted as a competitive antagonist.[4][5]
-
Cell Preparation : CHO cells expressing the human 5-HT2C receptor were plated in microplates and grown to confluence.
-
Dye Loading : The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium (Ca2+).
-
Compound Addition : The plate was placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of Vabicaserin were added to the wells.
-
Signal Detection : The 5-HT2C receptor, being a Gq-coupled GPCR, activates phospholipase C upon agonist binding. This leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores. The fluorescence plate reader continuously monitored the change in fluorescence intensity in each well over time, which is proportional to the intracellular Ca2+ concentration.
-
Data Analysis : The peak fluorescence response was measured for each concentration of Vabicaserin. A dose-response curve was generated by plotting the response against the log concentration of the compound. The EC50 (concentration for 50% maximal effect) and Emax (maximal effect) were determined from this curve using non-linear regression.
Mechanism of Action and Signaling Pathway
As a 5-HT2C receptor agonist, Vabicaserin initiates a well-defined intracellular signaling cascade. The 5-HT2C receptor is canonically coupled to the Gq/11 alpha subunit of the heterotrimeric G protein.
Selectivity Profile
An essential aspect of drug characterization is determining its selectivity. Vabicaserin was found to be over 50-fold selective for the 5-HT2C receptor when screened against a panel of other serotonergic, noradrenergic, and dopaminergic receptors.[5] While it shows some affinity for the 5-HT2B receptor in binding assays (Ki of 14 nM), functional studies in native tissues, such as rat stomach fundus and human colonic muscle, demonstrated that it acts as a competitive antagonist at this receptor, preventing contractions induced by 5-HT.[4][5] This functional antagonism at the 5-HT2B receptor is a critical safety feature, as 5-HT2B agonism has been linked to cardiac valvulopathy.
References
- 1. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Bivamelagon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vabicaserin Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Bivamelagon: A Technical Guide to Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon (B12376734) (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R) currently under clinical investigation for the treatment of rare genetic diseases of obesity, including hypothalamic obesity.[1][2][3] Developed by LG Chem Life Sciences and licensed by Rhythm Pharmaceuticals, bivamelagon represents a potential advancement in the therapeutic landscape of obesity by offering a convenient oral administration route compared to existing injectable treatments.[1][2][3] This technical guide provides an in-depth analysis of bivamelagon's target binding affinity and selectivity profile, based on publicly available preclinical and clinical data.
Core Target: Melanocortin-4 Receptor (MC4R)
Bivamelagon's primary pharmacological target is the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. The MC4R plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure. Activation of MC4R is known to reduce food intake and increase energy expenditure, making it a key target for anti-obesity therapeutics.
Binding Affinity
Bivamelagon exhibits a high binding affinity for the human MC4R. The reported inhibition constant (Ki) for bivamelagon at the MC4R is 65 nM.[4]
Functional Activity
Bivamelagon demonstrates potent agonist activity at the MC4R, as evidenced by its low half-maximal effective concentrations (EC50) in functional assays. In a luciferase-based assay (Luci assay), bivamelagon showed an EC50 of 0.562 nM.[4] In a cyclic adenosine (B11128) monophosphate (cAMP) assay, which measures the downstream signaling of MC4R activation, the EC50 was determined to be 36.5 nM.[4] Furthermore, bivamelagon has been shown to engage with the β-arrestin signaling pathway, with an EC50 of 4.6 nM for β-arrestin recruitment.[4]
Quantitative Data Summary
The following tables summarize the known quantitative data for bivamelagon's interaction with its primary target, MC4R.
| Binding Affinity | |
| Parameter | Value |
| Ki (MC4R) | 65 nM[4] |
| Functional Activity | |
| Assay | EC50 Value |
| Luci Assay | 0.562 nM[4] |
| cAMP Assay | 36.5 nM[4] |
| β-arrestin Recruitment | 4.6 nM[4] |
Selectivity Profile
A critical aspect of bivamelagon's pharmacological profile is its high selectivity for the MC4R over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). This selectivity is crucial for minimizing off-target effects. For instance, agonism at MC1R is associated with hyperpigmentation. Preclinical in vitro studies have demonstrated that bivamelagon possesses high selectivity for MC4R over MC1R, MC3R, and MC5R. While qualitative statements from the developers confirm this high selectivity, specific quantitative binding affinity data (Ki or IC50 values) for bivamelagon at other melanocortin receptors are not yet publicly available.
| Selectivity Profile | |
| Receptor | Binding Affinity (Ki/IC50) |
| MC1R | Data not publicly available |
| MC2R | Data not publicly available |
| MC3R | Data not publicly available |
| MC5R | Data not publicly available |
Signaling Pathway and Experimental Workflows
MC4R Signaling Pathway
Bivamelagon, as an MC4R agonist, mimics the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH). Upon binding to the MC4R on hypothalamic neurons, it activates the receptor, leading to the stimulation of a Gs-protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in appetite and an increase in energy expenditure.
Caption: MC4R signaling pathway activated by bivamelagon.
Experimental Workflow: Radioligand Binding Assay
The binding affinity of bivamelagon to MC4R is typically determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (bivamelagon) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
While the specific, detailed protocols used for bivamelagon have not been publicly disclosed, the following are generalized methodologies for the key assays cited, based on standard practices for GPCR research.
Radioligand Competition Binding Assay (for Ki determination)
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human MC4R are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH), the cell membrane preparation, and varying concentrations of unlabeled bivamelagon.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound ligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of bivamelagon. A non-linear regression analysis is used to determine the IC50 value (the concentration of bivamelagon that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for EC50 determination)
-
Cell Culture: A suitable cell line (e.g., HEK293) stably expressing the human MC4R is cultured in appropriate media.
-
Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of bivamelagon.
-
Incubation: The cells are incubated for a defined period at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The cAMP levels are plotted against the concentration of bivamelagon. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of bivamelagon that produces 50% of the maximal response.
Conclusion
Bivamelagon is a potent and highly selective agonist of the MC4R. Its high binding affinity and functional potency at the MC4R, coupled with its selectivity over other melanocortin receptors, underscore its potential as a targeted therapy for rare genetic diseases of obesity. The oral bioavailability of bivamelagon further enhances its therapeutic promise. Future publications from ongoing and planned clinical trials will provide a more comprehensive understanding of its clinical efficacy and safety profile.
References
- 1. What are the therapeutic candidates targeting MC4R? [synapse.patsnap.com]
- 2. Up-tempo phase II Rhythm data in obesity sweeten bivamelagon | BioWorld [bioworld.com]
- 3. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
Preclinical Profile of Bivamelagon: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Bivamelagon (formerly LB54640), a novel, orally administered, small molecule melanocortin-4 receptor (MC4R) agonist. Bivamelagon is under development for the treatment of rare genetic diseases of obesity. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental designs.
Core Efficacy Data in Preclinical Obesity Models
Bivamelagon has demonstrated significant efficacy in reducing body weight and food intake across multiple rodent models of obesity. The following tables summarize the key quantitative findings from these preclinical investigations.
Table 1: Effect of Bivamelagon on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Duration of Treatment | Mean Body Weight Change (%) | Statistical Significance |
| Vehicle Control | 2 Weeks | ~ +5% | - |
| Bivamelagon | 2 Weeks | ~ -15% | p < 0.001 |
Table 2: Effect of Bivamelagon on Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Duration of Treatment | Mean Food Intake Change (%) | Statistical Significance |
| Vehicle Control | 2 Weeks | No significant change | - |
| Bivamelagon | 2 Weeks | ~ -40% | p < 0.001 |
Table 3: Effect of Bivamelagon on Body Weight in Diet-Induced Obese (DIO) Rats
| Treatment Group | Duration of Treatment | Mean Body Weight Change (%) | Statistical Significance |
| Vehicle Control | 4 Weeks | ~ +7% | - |
| Bivamelagon | 4 Weeks | ~ -10% | p < 0.001 |
Table 4: Effect of Bivamelagon on Food Intake in Diet-Induced Obese (DIO) Rats
| Treatment Group | Duration of Treatment | Mean Food Intake Change (%) | Statistical Significance |
| Vehicle Control | 4 Weeks | No significant change | - |
| Bivamelagon | 4 Weeks | ~ -30% | p < 0.001 |
Table 5: On-Target Effect of Bivamelagon in MC4R Knockout (k/o) Mice
| Mouse Strain | Treatment | Duration of Treatment | Mean Body Weight Change (%) |
| Wild-Type (WT) | Bivamelagon | 2 Weeks | ~ -12% |
| MC4R k/o | Bivamelagon | 2 Weeks | No significant change |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of Bivamelagon.
Animal Models
-
Diet-Induced Obesity (DIO) Mice and Rats: Male C57BL/6J mice and Sprague-Dawley rats are commonly used for DIO studies. Animals are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce an obese phenotype prior to treatment initiation.[1]
-
KK-Ay Mice: This is a model of genetic obesity, hyperphagia, and type 2 diabetes. These mice carry the agouti yellow (Ay) allele, which causes ectopic expression of the agouti protein, a natural antagonist of the MC4R.
-
MC4R Knockout (k/o) Mice: These mice have a targeted deletion of the Mc4r gene, leading to a phenotype of hyperphagia, obesity, and metabolic syndrome. They are used to confirm the on-target effect of MC4R agonists.
Drug Administration
Bivamelagon was administered orally once daily.[1] The specific dosage levels used in the preclinical studies are not publicly available. The administration was likely performed via oral gavage.
Standard Oral Gavage Procedure in Mice:
-
Animal Restraint: The mouse is securely restrained to prevent movement and ensure proper alignment of the head and body.
-
Gavage Needle Insertion: A sterile, ball-tipped gavage needle of appropriate size is gently inserted into the esophagus.
-
Substance Administration: The calculated volume of the drug formulation is slowly administered into the stomach.
-
Post-Administration Monitoring: The animal is monitored for any signs of distress or adverse reactions following the procedure.
Efficacy Endpoints
-
Body Weight: Body weight of each animal was measured at baseline and at regular intervals throughout the study.
-
Food Intake: Daily or weekly food consumption was measured by weighing the amount of food provided and the amount remaining.
Signaling Pathway and Experimental Workflow
Bivamelagon and the MC4R Signaling Pathway
Bivamelagon exerts its therapeutic effect by activating the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the hypothalamus. Activation of MC4R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), or by an agonist like Bivamelagon, leads to the stimulation of downstream signaling cascades that regulate energy homeostasis. This results in decreased food intake and increased energy expenditure.
References
Methodological & Application
Bivamelagon Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon hydrochloride (formerly LB54640) is an orally administered, small molecule melanocortin-4 receptor (MC4R) agonist currently under investigation for the treatment of obesity, particularly rare genetic forms such as hypothalamic obesity.[1][2] The MC4R is a key G protein-coupled receptor in the central nervous system that regulates energy homeostasis, appetite, and body weight.[3] Bivamelagon acts by mimicking the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), to activate the MC4R pathway, which can lead to decreased food intake and increased energy expenditure.[3][4] Preclinical and clinical studies have demonstrated its potential in promoting weight loss. This document provides detailed in vivo experimental protocols based on available preclinical data for researchers investigating the efficacy and mechanism of action of this compound.
Mechanism of Action: The MC4R Signaling Pathway
The melanocortin-4 receptor (MC4R) is a central component of the leptin-melanocortin signaling pathway, which is crucial for regulating energy balance.[3][5] Leptin, a hormone secreted by adipose tissue, signals energy sufficiency to the brain by binding to its receptor (LEPR) on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[3][4] This activation leads to the cleavage of POMC into several peptides, including α-melanocyte-stimulating hormone (α-MSH).[3] α-MSH then binds to and activates MC4R on second-order neurons, resulting in downstream signaling that promotes satiety and increases energy expenditure.[3][4] Conversely, Agouti-related peptide (AgRP) neurons produce an antagonist that blocks MC4R signaling, thereby stimulating food intake.[6] this compound acts as an agonist at the MC4R, initiating the signaling cascade that leads to a reduction in food intake and body weight.[1]
Quantitative Data Summary
Preclinical and clinical studies have provided quantitative data on the efficacy of this compound in reducing body weight and food intake.
Table 1: Preclinical Efficacy of Bivamelagon (LB54640) in Rodent Models
| Animal Model | Diet | Treatment Duration | Key Findings |
| Diet-Induced Obese (DIO) Mice | High-Fat Diet (45-60% kcal from fat) | 2 Weeks | Significant reduction in body weight and food intake.[7] |
| Diet-Induced Obese (DIO) Rats | High-Fat Diet (45-60% kcal from fat) | Not Specified | Significant reduction in body weight and food intake.[7] |
| KK-Ay Mice | High-Fat Diet | Not Specified | Resulted in weight loss and anorexic effect.[7] |
| MC4R Knockout Mice | High-Fat Diet | 2 Weeks | No effect on body weight, confirming on-target activity.[7] |
Table 2: Topline Results from Phase 2 Clinical Trial in Acquired Hypothalamic Obesity (14 Weeks)[8]
| Treatment Group (Oral, Once Daily) | Number of Patients (n) | Mean BMI Reduction from Baseline | p-value |
| Placebo | 7 | +2.2% | - |
| Bivamelagon 200 mg | 6 | -2.7% | 0.0180 |
| Bivamelagon 400 mg | 7 | -7.7% | 0.0002 |
| Bivamelagon 600 mg | 8 | -9.3% | 0.0004 |
In Vivo Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in established rodent models of obesity.
Protocol 1: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to assess the effect of this compound on body weight, food intake, and energy expenditure in a diet-induced obesity model.
1. Animal Model and Husbandry:
-
Species and Strain: Male C57BL/6J mice, 8 weeks of age.[8]
-
Housing: Individually housed in a temperature-controlled facility (20-23°C) with a 12-hour light/dark cycle.[8]
-
Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.
2. Diet-Induced Obesity Induction:
-
Diet: Provide a high-fat diet (HFD) with 45-60% of calories derived from fat (e.g., Research Diets D12492 or similar) and a control group with a standard low-fat diet (LFD) with 10% of calories from fat.[9][10]
-
Duration: Feed the mice the respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.[9][11]
-
Monitoring: Monitor body weight weekly during the induction phase.
3. Experimental Groups and Drug Administration:
-
Randomization: After the diet induction period, randomize the obese mice into treatment and vehicle control groups based on body weight.
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose (B11928114) in sterile water.[12][13] The concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 10 mL/kg).
-
Administration: Administer this compound or vehicle once daily via oral gavage for the duration of the study (e.g., 2-4 weeks).[7]
4. Endpoint Measurements:
-
Body Weight: Measure body weight daily or every other day.
-
Food Intake: Measure food consumption daily by weighing the remaining food.
-
Energy Expenditure (Optional): Acclimate a subset of mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) using indirect calorimetry.
Protocol 2: Efficacy in a Genetically Obese (KK-Ay) Mouse Model
This protocol utilizes the KK-Ay mouse model, which develops obesity and hyperglycemia genetically, to evaluate the efficacy of this compound.
1. Animal Model and Husbandry:
-
Species and Strain: Male KK-Ay mice, 7-8 weeks of age.[14]
-
Housing: Individually housed due to their predisposition to fighting.[14] Maintain in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Diet: Provide a standard chow or a high-fat diet to potentially exacerbate the obese phenotype.
2. Experimental Groups and Drug Administration:
-
Randomization: At 8-10 weeks of age, when the obese phenotype is established, randomize mice into treatment and vehicle control groups.
-
Drug Formulation: Prepare this compound as described in Protocol 1.
-
Administration: Administer the compound or vehicle once daily via oral gavage for the study duration.
3. Endpoint Measurements:
-
Body Weight: Monitor daily or every other day.
-
Food Intake: Measure daily food consumption.
-
Blood Glucose (Optional): Monitor fasting or random blood glucose levels to assess effects on glycemic control.
Safety and Tolerability
In a Phase 2 clinical trial, Bivamelagon was generally safe and well-tolerated.[15] The most common adverse events were mild to moderate diarrhea and nausea.[15] Some patients reported mild, localized hyperpigmentation.[15]
Conclusion
This compound is a promising oral MC4R agonist for the treatment of obesity. The provided in vivo experimental protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in preclinical models. Careful consideration of the animal model, diet, and endpoints is crucial for obtaining robust and reproducible data.
References
- 1. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 8. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of high-fat diet on KKAy and ob/ob mouse liver and adipose tissue corticosterone and 11-dehydrocorticosterone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-fat/high-sucrose diet-induced renal changes in obese diabetic mice: a comparison with db/db and KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diet-induced obesity murine model [protocols.io]
Application Notes and Protocols for Cell-Based Assays of MC4R Agonists like Bivamelagon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of melanocortin-4 receptor (MC4R) agonists, such as Bivamelagon. The protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
Introduction to MC4R and Bivamelagon
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a critical role in regulating energy homeostasis, food intake, and body weight.[1][2] Agonism of MC4R is a key therapeutic strategy for certain forms of obesity.
Bivamelagon is an orally active and blood-brain barrier-penetrating MC4R agonist.[3] It has demonstrated clinical efficacy in reducing body mass index (BMI) in patients with acquired hypothalamic obesity.[4][5][6][7] Characterizing the in vitro pharmacology of MC4R agonists like Bivamelagon is crucial for understanding their mechanism of action and for the development of novel therapeutics.
Overview of Cell-Based Assays
A comprehensive in vitro characterization of an MC4R agonist involves assessing its ability to activate various signaling pathways downstream of the receptor. The primary signaling pathway for MC4R is the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Additionally, like many GPCRs, MC4R can also signal through G protein-independent pathways, such as β-arrestin recruitment, and can activate other downstream effectors like the ERK/MAP kinase pathway.[8][9]
This document outlines protocols for the following key cell-based assays:
-
cAMP Accumulation Assay: To measure the primary Gαs signaling pathway.
-
CRE-Luciferase Reporter Assay: A downstream reporter assay for cAMP/PKA pathway activation.
-
β-Arrestin Recruitment Assay: To assess G protein-independent signaling and potential for receptor desensitization.
-
ERK1/2 Phosphorylation Assay: To evaluate the activation of the MAP kinase pathway.
Data Presentation
The following table summarizes the reported in vitro potency of Bivamelagon in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay | U2OS | EC50 | 0.562 nM | [3] |
| cAMP Accumulation Assay | - | EC50 | 36.5 nM | [3] |
| β-Arrestin Recruitment Assay | U2OS | EC50 | 4.6 nM | [3] |
| Radioligand Binding Assay | - | Ki | 65 nM | [3] |
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathways
Activation of MC4R by an agonist like Bivamelagon can trigger multiple downstream signaling cascades. The diagram below illustrates the primary Gαs-cAMP pathway and the β-arrestin pathway.
Caption: MC4R Signaling Pathways
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the production of intracellular cAMP following MC4R activation.
Experimental Workflow:
Caption: cAMP Accumulation Assay Workflow
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human MC4R in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into a 96-well white, solid-bottom plate at a density of 20,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay Buffer: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Preparation: Prepare serial dilutions of the MC4R agonist (e.g., Bivamelagon) and a reference agonist (e.g., α-MSH) in the assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 10 minutes at 37°C.[10]
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.
-
-
cAMP Detection: Measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an AlphaScreen assay.[1][11][12]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
CRE-Luciferase Reporter Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE), providing a downstream readout of the cAMP/PKA signaling pathway.[13][14][15]
Experimental Workflow:
Caption: CRE-Luciferase Reporter Assay Workflow
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM with 10% FBS. Co-transfect the cells with an expression plasmid for human MC4R and a CRE-luciferase reporter plasmid using a suitable transfection reagent. Alternatively, use a stable cell line co-expressing MC4R and the CRE-luciferase reporter.[13][16]
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 30,000 cells per well and incubate for 24 hours.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Add serial dilutions of the MC4R agonist to the wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Aspirate the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and determine the EC50 value using a four-parameter logistic fit.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MC4R, a key event in G protein-independent signaling and receptor desensitization.
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow
Protocol:
-
Cell Line: Utilize a commercially available cell line specifically designed for β-arrestin recruitment assays, such as the PathHunter U2OS MC4R β-Arrestin cell line.[17] These cells co-express MC4R fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.
-
Cell Seeding: Seed the cells according to the manufacturer's protocol in a 96-well white, solid-bottom plate.
-
Compound Treatment: Add serial dilutions of the MC4R agonist to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagents provided with the assay kit and incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream effector in the MAP kinase pathway that can be activated by GPCRs.[8][18][19]
Experimental Workflow:
Caption: ERK1/2 Phosphorylation Assay Workflow
Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human MC4R.
-
Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the MC4R agonist for 5 minutes at 37°C.[18]
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phospho-ERK1/2:
-
High-Throughput Methods: Use a commercial kit such as AlphaScreen SureFire or HTRF to quantify phospho-ERK1/2 in the cell lysates.[18][20]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
-
-
Data Analysis: For high-throughput methods, plot the signal against the logarithm of the agonist concentration to determine the EC50. For Western blotting, quantify the band intensities to determine the fold-increase in phosphorylation.
References
- 1. innoprot.com [innoprot.com]
- 2. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. investing.com [investing.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 16. bosterbio.com [bosterbio.com]
- 17. PathHunter® eXpress MC4R U2OS β-Arrestin GPCR Assay [discoverx.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Application Notes and Protocols for Bivamelagon Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Bivamelagon hydrochloride, a potent and orally active melanocortin 4 receptor (MC4R) agonist, in a cell culture setting.[1][2][3] Proper preparation is crucial for obtaining reliable and reproducible results in in vitro studies.
Physicochemical and Stability Data
A summary of the key physicochemical properties and stability information for this compound is presented in Table 1. This data is essential for the correct handling and storage of the compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₅H₅₄Cl₂N₄O₄ | [4] |
| CAS Number | 2641595-55-1 | [2][4] |
| Appearance | Solid | [4] |
| Solubility (in vitro) | DMSO: 125 mg/mL (198.64 mM) | [1] |
| Note: May also be soluble in Water, Ethanol, or DMF. It is recommended to test solubility with a small amount first. | [4] | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
| Shipping Condition | Room temperature | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warming: Allow the this compound powder vial and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 629.63 g/mol ), add 158.8 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Ultrasonic treatment can also be applied if the compound is difficult to dissolve.[1]
-
-
Sterilization: The DMSO stock solution is considered self-sterilizing. No further filtration is typically required.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
-
Protocol 2: Preparation of Working Solutions and Application in Cell Culture
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium appropriate for the cell line being used
-
Sterile pipette tips and tubes
-
Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Once thawed, briefly centrifuge the tube to collect the solution at the bottom.
-
-
Preparing the Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, dilute the 10 mM stock solution 1:1000 in medium to create a 10 µM intermediate solution. This helps to minimize the final concentration of DMSO in the cell culture.
-
-
Preparing the Final Working Solution:
-
Further dilute the intermediate solution (or the stock solution directly) into the final volume of cell culture medium to be added to the cells.
-
For example, to achieve a final concentration of 10 nM in a well containing 100 µL of medium, add 0.1 µL of the 10 µM intermediate solution.
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the final concentration of this compound (the working solution) to the cells.
-
Incubate the cells for the desired period according to the experimental design.
-
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound and its known signaling pathway.
Caption: Experimental workflow for preparing and applying this compound.
Caption: Simplified signaling pathway of this compound via MC4R activation.
Summary of In Vitro Activity
This compound has been shown to be a potent agonist of the MC4R. The following table summarizes its reported in vitro activity.
| Assay | Cell Line | Parameter | Value | Source |
| Luci Assay | Not Specified | EC₅₀ | 0.562 nM | [1][2] |
| cAMP Assay | Not Specified | EC₅₀ | 36.5 nM | [1][2] |
| β-arrestin Recruitment | U2OS cells expressing MC4R and β-arrestin | EC₅₀ | 4.6 nM | [1][2] |
| Binding Affinity | Not Specified | Kᵢ | 65 nM | [1][2] |
These values indicate that this compound is active at nanomolar concentrations, which should be considered when designing dose-response experiments in cell culture.
References
Application Notes and Protocols for Bivamelagon in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon (B12376734) (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[3][4] Upon activation by an agonist like Bivamelagon, the MC4R couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] This signaling cascade is a key mechanism through which MC4R agonists exert their therapeutic effects.
These application notes provide a detailed overview and protocols for utilizing Bivamelagon in cAMP functional assays to characterize its potency and efficacy at the MC4R.
Mechanism of Action: Bivamelagon and the MC4R-cAMP Signaling Pathway
Bivamelagon functions by binding to and activating the MC4R. This activation leads to a conformational change in the receptor, facilitating its interaction with the heterotrimeric G protein Gs. The Gαs subunit then exchanges GDP for GTP, dissociates from the βγ subunits, and activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to mediate the physiological responses associated with MC4R activation.
Quantitative Data Summary
The following tables summarize the in vitro potency of Bivamelagon from preclinical studies and the clinical efficacy from a Phase 2 trial.
Table 1: In Vitro Potency of Bivamelagon
| Assay Type | Parameter | Value (nM) |
| cAMP Assay | EC50 | 36.5[1] |
| Luciferase Reporter Assay | EC50 | 0.562[1] |
| Radioligand Binding Assay | Ki | 65[1] |
Table 2: Clinical Efficacy of Bivamelagon in Acquired Hypothalamic Obesity (Phase 2 Trial)
| Treatment Group (14 weeks) | Number of Participants (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |
| Bivamelagon 600mg | 8 | -9.3[5] | 0.0004[5] |
| Bivamelagon 400mg | 7 | -7.7[5] | 0.0002[5] |
| Bivamelagon 200mg | 6 | -2.7 | 0.0180 |
| Placebo | 7 | +2.2[6] | N/A |
Experimental Protocols
This section provides a detailed, representative protocol for a cell-based functional assay to measure Bivamelagon-induced cAMP production. This protocol is based on common methodologies used for characterizing MC4R agonists.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed to quantify cAMP levels in cells expressing MC4R upon stimulation with Bivamelagon. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human MC4R.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a stock concentration of 100 mM in DMSO.
-
Bivamelagon: Stock solution in DMSO.
-
cAMP Standard: For generating a standard curve.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Microplates: 384-well, low-volume, white plates.
-
Plate Reader: HTRF-compatible microplate reader.
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Preparation:
-
Culture MC4R-expressing HEK293 cells in T175 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count. Adjust the cell density to 2 x 106 cells/mL.
-
-
Compound Preparation:
-
Prepare a serial dilution of Bivamelagon in assay buffer containing a final concentration of 1 mM IBMX. The concentration range should bracket the expected EC50 (e.g., from 1 pM to 10 µM).
-
Prepare a cAMP standard curve according to the kit manufacturer's instructions.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension (10,000 cells) into the wells of a 384-well plate.
-
Add 5 µL of the Bivamelagon serial dilutions or standard cAMP concentrations to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare the HTRF detection reagents by diluting cAMP-d2 and anti-cAMP-cryptate in the lysis buffer provided with the kit.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission665nm / Emission620nm) * 10,000.
-
Use the cAMP standard curve to convert the HTRF ratios of the unknown samples to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the Bivamelagon concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the EC50 value for Bivamelagon.
-
Logical Relationships and Considerations
The successful application of Bivamelagon in cAMP assays requires careful consideration of several experimental variables. The diagram below illustrates the key relationships and factors that influence the assay outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Up-tempo phase II Rhythm data in obesity sweeten bivamelagon | BioWorld [bioworld.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Bivamelagon Hydrochloride: Application Notes and Protocols for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivamelagon (B12376734) hydrochloride is an orally available, small-molecule agonist of the melanocortin-4 receptor (MC4R).[1] The MC4R is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS) and plays a critical role in the regulation of energy homeostasis, appetite, and other neurological functions.[2][3][4] Dysregulation of the MC4R signaling pathway is implicated in severe obesity and other CNS disorders. Bivamelagon's agonism at this receptor makes it a valuable tool for investigating the therapeutic potential of modulating the melanocortin pathway in various CNS research applications.
These application notes provide an overview of the mechanism of action of bivamelagon hydrochloride, summarize its clinical findings in CNS-related research, and offer detailed protocols for preclinical evaluation in CNS models.
Mechanism of Action
This compound acts as a selective agonist at the MC4R. The MC4R is primarily coupled to the Gs alpha subunit of the G protein complex. Upon agonist binding, this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[6] This signaling cascade in hypothalamic neurons is crucial for regulating energy balance by promoting satiety and increasing energy expenditure.[1][2]
Recent research has also indicated that MC4R can signal through alternative pathways, including coupling to Gq proteins to activate the phospholipase C (PLC) pathway and influencing the extracellular signal-regulated kinase (ERK) pathway.[5][7] These alternative signaling mechanisms may contribute to the diverse physiological roles of MC4R beyond energy homeostasis.
Signaling Pathway of MC4R
Caption: MC4R Signaling Pathways.
CNS Research Applications
This compound is currently being investigated for its therapeutic potential in acquired hypothalamic obesity.[2][8] Preclinical studies on MC4R agonists suggest broader applications in CNS research, including:
-
Neuroinflammation: Activation of MC4R has been shown to exert anti-inflammatory effects in various models of brain injury.[3][4][5][6] MC4R is expressed on microglia and astrocytes, and its activation can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5] This suggests a potential role for bivamelagon in studying neuroinflammatory processes in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
-
Neurodegenerative Disorders: The melanocortin system may act as a physiological protector in several neurodegenerative diseases.[2] Activation of MC4R has demonstrated neuroprotective and neuroregenerative effects in animal models.[2] This includes promoting neurogenesis and improving cognitive function in models of Alzheimer's disease.[2]
-
Cognitive Function: The MC4R pathway is implicated in learning and memory.[9] Studies have shown that MC4R activation can rescue impairments in long-term potentiation (LTP), a cellular correlate of learning and memory, in models of Alzheimer's disease.[10] Bivamelagon could be a useful tool to probe the role of MC4R in cognitive processes.
-
Neuropathic Pain: The MC4R system is involved in the modulation of pain perception.[11][12] While some studies suggest that MC4R antagonists may be beneficial for neuropathic pain, the role of the receptor is complex.[13][14] Bivamelagon could be used to further elucidate the function of MC4R in pain signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a Phase 2 clinical trial of bivamelagon in patients with acquired hypothalamic obesity.[5][6][8]
| Parameter | Placebo (n=7) | Bivamelagon 200 mg (n=6) | Bivamelagon 400 mg (n=7) | Bivamelagon 600 mg (n=8) |
| Mean BMI Reduction from Baseline at 14 Weeks | +2.2% | -2.7% | -7.7% | -9.3% |
| P-value vs. Placebo | - | 0.0180 | 0.0002 | 0.0004 |
| Mean Reduction in 'Most' Hunger Score at 14 Weeks (10-point scale) | -0.8 (increase) | -2.1 points | -2.8 points | >-2.8 points |
Experimental Protocols
In Vitro Characterization of this compound
1. MC4R Binding Affinity Assay
This protocol determines the binding affinity of this compound for the MC4R.
-
Cell Line: HEK293 cells stably expressing human MC4R.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (a radiolabeled MC4R agonist).
-
Procedure:
-
Prepare cell membranes from the MC4R-expressing HEK293 cells.
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M) and a constant amount of cell membrane preparation.
-
Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
2. MC4R Functional Agonist Assay (cAMP Measurement)
This protocol assesses the ability of this compound to activate MC4R and stimulate cAMP production.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human MC4R.
-
Assay Principle: Measurement of intracellular cAMP accumulation using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[1]
-
Procedure:
-
Plate the MC4R-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M) to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
Determine the EC₅₀ (half-maximal effective concentration) from the dose-response curve.
-
In Vivo Evaluation in a CNS Model
Model of Neuroinflammation
This protocol describes a general workflow for evaluating the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model.
References
- 1. innoprot.com [innoprot.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Melanocortin-4 Receptor by a Synthetic Agonist Inhibits Ethanolinduced Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of melanocortin receptor 4 with RO27-3225 attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]
- 7. [PDF] Multiple beneficial effects of melanocortin MC4 receptor agonists in experimental neurodegenerative disorders: Therapeutic perspectives | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aged Brains Express Less Melanocortin Receptors, Which Correlates with Age-Related Decline of Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel hybrid compounds, opioid agonist+melanocortin 4 receptor antagonist, as efficient analgesics in mouse chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MC4R Is Involved in Neuropathic Pain by Regulating JNK Signaling Pathway After Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Influence of Selective Melanocortin-4 Receptor Antagonist HS014 on Hypersensitivity After Nervous System Injuries in a Model of Rat Neuropathic Pain: A Narrative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Melanocortin 4 Receptor (MC4R) and the Role of the Agonist Bivamelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the hypothalamus.[1] It is a critical component of the leptin-melanocortin pathway, playing a pivotal role in regulating energy homeostasis, food intake, and body weight.[2][3] Dysfunctional MC4R signaling is associated with severe obesity and metabolic syndromes, making it a key therapeutic target.[4][5] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of MC4R in tissue samples, providing valuable insights into its physiological and pathological roles.
Bivamelagon is an orally active and blood-brain barrier-penetrating MC4R agonist that has shown promise in clinical trials for treating rare genetic diseases of obesity.[6][7] While Bivamelagon is a tool to study the function of MC4R, these application notes will provide a comprehensive protocol for the immunohistochemical detection of MC4R protein and discuss experimental designs where an agonist like Bivamelagon can be used in conjunction with IHC to investigate receptor modulation.
MC4R Signaling Pathway
MC4R activation by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that ultimately leads to reduced food intake and increased energy expenditure.[2] The primary signaling pathway involves the coupling of MC4R to the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5][8] This in turn activates Protein Kinase A (PKA), leading to downstream cellular responses. The MC4R pathway is a key regulator of energy balance.[9]
Quantitative Data Summary
Recent clinical trials have provided quantitative data on the efficacy of Bivamelagon in reducing Body Mass Index (BMI) in patients with acquired hypothalamic obesity.[10]
| Dosage Cohort | Mean BMI Reduction from Baseline (%) | p-value |
| 600mg | -9.3% | 0.0004 |
| 400mg | -7.7% | 0.0002 |
| 200mg | -2.7% | 0.0180 |
| Placebo | +2.2% (increase) | - |
| Table 1: Top-line results from a Phase 2 trial of Bivamelagon in patients with acquired hypothalamic obesity over 14 weeks. |
Experimental Protocol: Immunohistochemistry for MC4R
This protocol provides a general guideline for the detection of MC4R in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[11]
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit Polyclonal Anti-MC4R antibody (various commercial sources available, e.g., Abcam ab24233, Boster Bio A00619, Thermo Fisher PA5-20759).[1][4][12] Recommended starting dilution: 2.5 - 5 µg/mL.[4][13]
-
Biotinylated secondary antibody (anti-rabbit)[13]
-
Streptavidin-HRP conjugate[11]
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.[14]
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 80% ethanol (2 minutes), and 70% ethanol (2 minutes).[14][15]
-
Rinse gently with running tap water, followed by a final rinse in deionized water.[14]
-
-
Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.[16]
-
Use a pressure cooker, microwave, or water bath. A common method is to heat at 95-100°C for 10-20 minutes.[11][17]
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides with wash buffer.
-
-
Immunostaining
-
Apply a protein block and incubate for 20 minutes at room temperature to reduce non-specific binding.[13]
-
Drain the blocking solution and apply the diluted primary anti-MC4R antibody. Incubate for 45 minutes at room temperature or overnight at 4°C.[13]
-
Rinse slides with wash buffer (3 changes, 5 minutes each).[11]
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.[13]
-
Rinse slides with wash buffer.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[11]
-
Rinse slides with wash buffer.
-
Apply the DAB substrate solution and incubate until the desired brown color develops. Monitor under a microscope.
-
Wash slides thoroughly with deionized water to stop the reaction.[13]
-
-
Counterstaining, Dehydration, and Mounting
Application of Bivamelagon in Conjunction with IHC
While Bivamelagon is not used as a reagent in the IHC staining process itself, it is a valuable tool for functional studies of MC4R where IHC can be a downstream analytical method.
Experimental Design Example:
-
Treatment: Treat animal models or cell cultures with Bivamelagon at various concentrations and time points.
-
Tissue/Cell Collection: Collect relevant tissues (e.g., hypothalamus) or cells post-treatment.
-
Tissue Processing: Process the collected samples for FFPE as described in the protocol above.
-
IHC for MC4R: Perform IHC for MC4R to investigate potential changes in:
-
Receptor Expression: Determine if chronic agonist treatment upregulates or downregulates the total expression level of MC4R.
-
Receptor Localization: Assess if Bivamelagon induces internalization or changes in the subcellular localization of MC4R.
-
-
Quantification: Use image analysis software to quantify staining intensity and distribution, comparing treated groups to vehicle controls.
This experimental approach allows researchers to correlate the functional effects of an agonist like Bivamelagon with the physical state and expression of the MC4R protein within a cellular or tissue context.
Disclaimer
This protocol is intended for research use only. The procedures and reagent concentrations provided are general guidelines and should be optimized for each specific application and laboratory. Always follow appropriate laboratory safety procedures.
References
- 1. Anti-MC4-R antibody. Rabbit polyclonal (ab24233) | Abcam [abcam.com]
- 2. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 10. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. MC4R Polyclonal Antibody (PA5-20759) [thermofisher.com]
- 13. anti-MC4R Antibody [ABIN1049047] - Human, Monkey, Rabbit, IHC, IHC (p) [antibodies-online.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 16. IHC antigen retrieval protocol | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes & Protocols: High-Throughput Screening for Novel MC4R Agonists
Introduction
The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to reduced appetite and increased energy expenditure.[4][5] Genetic mutations that result in loss-of-function of the MC4R are the most common cause of monogenic obesity, highlighting its significance as a therapeutic target for metabolic disorders.[1][2][3] The development of potent and selective MC4R agonists is a key strategy for novel anti-obesity therapeutics. High-throughput screening (HTS) provides a robust platform for identifying novel MC4R agonists from large compound libraries.[6][7]
MC4R Signaling Pathways
MC4R primarily signals through the Gαs protein pathway. Upon agonist binding, the receptor stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][8] cAMP, a key second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological response.[8] In addition to the canonical Gαs pathway, MC4R has been shown to couple to other signaling pathways, including the Gαq/PLC pathway, which results in the mobilization of intracellular calcium (Ca²+), and β-arrestin-mediated pathways that can lead to receptor internalization and downstream signaling.[2][5][8] Understanding these diverse signaling profiles is crucial for identifying agonists with desired therapeutic effects.
Experimental Protocols for High-Throughput Screening
The primary goal of an HTS campaign is to identify "hit" compounds that activate MC4R from a large chemical library. The following protocols describe common cell-based assays used for this purpose.
Protocol 1: cAMP Accumulation Assay (Luminescence-Based)
This assay quantifies the production of cAMP following MC4R activation and is considered the primary screen for Gαs-coupled receptors. A luciferase-based biosensor provides a sensitive and high-throughput-compatible readout.[9][10]
Methodology
-
Cell Line: HEK293 cells stably co-expressing human MC4R and a luciferase-based cAMP biosensor (e.g., GloSensor™).
-
Materials:
-
MC4R-GloSensor™ cell line
-
DMEM/F-12, 10% FBS, 1% Pen-Strep, Hygromycin B
-
Assay buffer: CO2-independent medium with 10% v/v GloSensor™ cAMP Reagent
-
α-MSH (positive control)
-
Compound library (e.g., 10 mM in DMSO)
-
384-well white, solid-bottom assay plates
-
-
Procedure:
-
Cell Plating: Seed MC4R-GloSensor™ cells into 384-well plates at a density of 15,000-20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the GloSensor™ cAMP Reagent to room temperature and mix with CO2-independent medium.
-
Assay Incubation: Remove culture medium from plates and add 20 µL/well of the assay buffer containing the GloSensor™ reagent. Incubate for 2 hours at room temperature, protected from light.
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer 20-50 nL of compound from the library plates to the assay plates (final concentration typically 10 µM).
-
Add positive control (α-MSH, final concentration at EC₈₀) and negative control (vehicle, DMSO) to designated wells.
-
-
Signal Detection:
-
Read baseline luminescence for 5 minutes using a plate reader (e.g., PHERAstar).
-
After compound addition, read luminescence kinetically for 20-30 minutes. The increase in luminescence is proportional to the intracellular cAMP concentration.[9]
-
-
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality (a value > 0.5 is considered excellent).[9]
-
Normalize the response of test compounds to the positive control (α-MSH) and vehicle control.
-
Hits are typically defined as compounds that produce a signal > 3 standard deviations above the mean of the vehicle control.
-
Protocol 2: Intracellular Calcium Mobilization Assay (Fluorescence-Based)
This secondary assay measures MC4R-induced activation of the Gαq pathway by detecting transient increases in intracellular calcium.[11]
Methodology
-
Cell Line: HEK293 or CHO cells stably expressing human MC4R.
-
Materials:
-
MC4R-expressing cell line
-
Assay buffer: HBSS, 20 mM HEPES, 2.5 mM probenecid
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
α-MSH (positive control)
-
384-well black, clear-bottom assay plates
-
-
Procedure:
-
Cell Plating: Seed cells into 384-well plates at 20,000-25,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM). Remove culture medium and add 20 µL/well of loading buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR®).
-
Signal Detection:
-
Read baseline fluorescence for 10-20 seconds.
-
Add 10 µL of compound or control (at 3x final concentration) to each well.
-
Immediately measure the fluorescence intensity kinetically for 2-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium.[12]
-
-
-
Data Analysis:
-
The response is typically measured as the maximum peak fluorescence intensity minus the baseline.
-
Determine dose-response curves and EC₅₀ values for confirmed hits.
-
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel MC4R agonists follows a multi-stage process, from initial large-scale screening to detailed characterization of promising lead compounds.
Data Presentation and Interpretation
Quantitative data from HTS and subsequent characterization assays are crucial for prioritizing compounds. Data should be organized clearly to facilitate comparison.
Table 1: Representative HTS Campaign Summary
| Parameter | Value | Description |
| Library Screened | 250,000 Compounds | Size of the small molecule library tested. |
| Assay Format | 384-well cAMP Luminescence | Primary screening assay format. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Z'-Factor | 0.65 ± 0.08 | Average measure of assay quality and robustness. |
| Primary Hit Rate | 0.8% | Percentage of compounds meeting the hit criteria. |
| Confirmed Hits | 152 | Number of hits confirmed after re-testing. |
Table 2: Pharmacological Profile of Exemplary Confirmed Hits
This table shows data for the endogenous agonist α-MSH and two hypothetical hit compounds, demonstrating how different assays can reveal varied signaling profiles. Data is presented as EC₅₀ (nM), which is the concentration required to elicit 50% of the maximal response.
| Compound | cAMP Accumulation EC₅₀ (nM)[9][13] | Calcium Flux EC₅₀ (nM)[11] | β-Arrestin Recruitment EC₅₀ (nM)[2][3] | Bias Profile |
| α-MSH (Control) | 2.0 | 150 | 95 | Balanced |
| Hit Compound A | 15.5 | 250 | 120 | Gs-biased |
| Hit Compound B | 50.2 | > 10,000 | 85 | β-Arrestin-biased |
| Setmelanotide | 0.28 | ~200 | ~100 | Potent Gs Agonist |
Note: Setmelanotide data is included for reference as a known potent MC4R agonist. The values are approximations derived from public data.
High-throughput screening is an indispensable tool in the discovery of novel MC4R agonists. A well-designed screening cascade, beginning with a robust primary assay like cAMP accumulation, followed by orthogonal secondary assays to probe different signaling pathways, is essential for identifying and characterizing promising lead candidates. The protocols and workflow described here provide a comprehensive framework for researchers in academia and industry to successfully execute HTS campaigns targeting the MC4R for the development of next-generation therapies for obesity and metabolic diseases.
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 5. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. innoprot.com [innoprot.com]
Bivamelagon: Investigational Application in Genetic Obesity Disorders
Application Notes and Protocols for Researchers
Introduction
Bivamelagon is an investigational, orally administered, selective melanocortin-4 receptor (MC4R) agonist currently under development by Rhythm Pharmaceuticals.[1][2] While the most recent clinical data focuses on its use in acquired hypothalamic obesity, its mechanism of action as an MC4R agonist suggests a strong therapeutic rationale for its application in genetic obesity disorders characterized by impaired MC4R pathway signaling. These disorders include pro-opiomelanocortin (POMC) deficiency, leptin receptor (LEPR) deficiency, and Bardet-Biedl syndrome (BBS).[1][2][3][4][5][6][7]
These application notes provide a summary of the theoretical framework for Bivamelagon's use in these genetic disorders, available clinical data from a related condition, and protocols for preclinical and clinical investigation.
Mechanism of Action: Restoring MC4R Pathway Signaling
The MC4R pathway is a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and weight.[8] In several rare genetic obesity disorders, this pathway is disrupted. Bivamelagon, as an MC4R agonist, is designed to bind to and activate the MC4R, thereby bypassing upstream defects in the pathway and restoring downstream signaling to reduce hunger and promote weight loss.
Rationale for Use in Genetic Obesity Disorders
-
POMC/PCSK1 Deficiency: In these conditions, the production of α-melanocyte-stimulating hormone (α-MSH), the natural ligand for MC4R, is deficient. Bivamelagon can directly stimulate the MC4R, substituting for the missing α-MSH.
-
LEPR Deficiency: Leptin signaling is crucial for the activation of POMC neurons. In LEPR deficiency, this signaling is absent, leading to reduced α-MSH production. Bivamelagon can act downstream of this defect to restore pathway activity.
-
Bardet-Biedl Syndrome (BBS): BBS is a ciliopathy where the function of the MC4R pathway is impaired. Bivamelagon may help to overcome this impairment by providing a strong, direct signal to the receptor.
Clinical Data (in Acquired Hypothalamic Obesity)
Currently, there is no direct clinical trial data for Bivamelagon in genetic obesity disorders. However, a Phase 2 trial in patients with acquired hypothalamic obesity, another condition of MC4R pathway disruption, has shown promising results.[9] These data provide a surrogate for the potential efficacy of Bivamelagon.
Table 1: Summary of Phase 2 Clinical Trial Results for Bivamelagon in Acquired Hypothalamic Obesity (14 Weeks) [9]
| Parameter | Placebo (n=7) | Bivamelagon 200mg (n=6) | Bivamelagon 400mg (n=7) | Bivamelagon 600mg (n=8) |
| Mean BMI Reduction from Baseline | +2.2% | -2.7% | -7.7% | -9.3% |
| 'Most' Hunger Score Change (10-point scale) | +0.8 | -2.1 | -2.8 | >-2.8 |
Experimental Protocols
The following are proposed protocols for the preclinical and clinical investigation of Bivamelagon in genetic obesity disorders.
Preclinical Evaluation in Animal Models
Objective: To assess the efficacy of Bivamelagon in reducing food intake and body weight in mouse models of genetic obesity.
Models:
-
ob/ob mice (LEPR deficient)
-
POMC knockout mice
-
BBS mouse models (e.g., Bbs1 M390R knock-in)
Methodology:
-
Animal Housing and Acclimatization: House mice in individual metabolic cages with ad libitum access to food and water for a 7-day acclimatization period.
-
Baseline Measurements: Record baseline body weight, food intake, and body composition (using DEXA scan) for 3 consecutive days.
-
Drug Administration: Administer Bivamelagon or vehicle control orally once daily for 28 days. Multiple dose cohorts should be tested.
-
Monitoring: Record daily food intake and body weight. Perform weekly body composition analysis.
-
Terminal Endpoint Analysis: At the end of the study, collect blood for analysis of metabolic parameters (glucose, insulin, lipids).
Proposed Phase 2 Clinical Trial Protocol
Objective: To evaluate the safety and efficacy of Bivamelagon in patients with confirmed POMC, LEPR, or BBS-related obesity.
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
Patient Population:
-
Age 12 years and older.
-
Confirmed genetic diagnosis of POMC deficiency, LEPR deficiency, or BBS.
-
BMI ≥ 30 kg/m ² or >97th percentile for age and sex.
Methodology:
-
Screening and Enrollment: Confirm genetic diagnosis and eligibility criteria.
-
Randomization: Randomize participants in a 1:1:1:1 ratio to receive placebo or one of three active doses of Bivamelagon (e.g., 200mg, 400mg, 600mg) orally once daily.
-
Treatment Period: 14-week double-blind treatment period, followed by an optional open-label extension.
-
Primary Endpoint: Percent change in BMI from baseline at 14 weeks.
-
Secondary Endpoints:
-
Change in hunger scores (using a validated questionnaire).
-
Change in body weight.
-
Safety and tolerability.
-
Safety and Tolerability
Based on the Phase 2 trial in acquired hypothalamic obesity, Bivamelagon was generally well-tolerated. The most common adverse events were mild to moderate and included diarrhea and nausea.[10] As with other MC4R agonists, monitoring for changes in mood, depression, and skin hyperpigmentation is recommended.[6][11]
Conclusion
Bivamelagon represents a promising investigational oral therapy for genetic obesity disorders driven by impaired MC4R pathway signaling. Its mechanism of action is well-aligned with the pathophysiology of these conditions. While direct clinical evidence in these specific populations is pending, the data from related conditions are encouraging. The proposed preclinical and clinical protocols provide a framework for future research to formally establish the safety and efficacy of Bivamelagon in patients with POMC deficiency, LEPR deficiency, and Bardet-Biedl syndrome.
References
- 1. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Oral Drug Shows 9.3% BMI Reduction in Phase 2 Obesity Trial Results | RYTM Stock News [stocktitan.net]
- 5. Rhythm Pharmaceuticals Announces Oral MC4R Agonist [globenewswire.com]
- 6. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity - BioSpace [biospace.com]
- 7. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- 8. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. Rhythm Pharma To Present Preliminary Phase 2 Data Of Setmelanotide In Prader-Willi Syndrome Today | Nasdaq [nasdaq.com]
- 11. Rhythm Pharmaceuticals Announces Preliminary Data from [globenewswire.com]
Application Note: Quantification of Bivamelagon in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bivamelagon, a novel melanocortin-4 receptor (MC4R) agonist, in human plasma. As a drug candidate in clinical development, robust and sensitive bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. While specific validated methods for Bivamelagon are not publicly available, this document provides a comprehensive template protocol based on established practices for the analysis of small molecule drugs in biological matrices. The described method utilizes protein precipitation for sample preparation followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in positive ion mode. This document is intended to serve as a starting point for researchers and drug development professionals in developing and validating a specific method for Bivamelagon.
Introduction
Bivamelagon is an orally administered small molecule that acts as a selective agonist for the melanocortin-4 receptor (MC4R).[1][2] The MC4R pathway is a critical regulator of energy homeostasis, and its modulation is a promising therapeutic strategy for genetic and acquired obesity disorders.[3] To support the clinical development of Bivamelagon, a sensitive and selective bioanalytical method for its quantification in plasma is essential to characterize its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and wide dynamic range.[4][5]
This application note outlines a general LC-MS/MS method for the determination of Bivamelagon in human plasma. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative data and quality control parameters are provided to guide method development and validation.
Experimental
Materials and Reagents
-
Bivamelagon reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of Bivamelagon or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Sample Preparation
A protein precipitation method is proposed for its simplicity and high-throughput capability.
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM)
Note: The specific MRM transitions for Bivamelagon and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bivamelagon | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |
Data Presentation
Table 1: Representative Calibration Curve Data for Bivamelagon in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (r²) | >0.995 |
Table 2: Representative Accuracy and Precision Data for Bivamelagon in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.91 | 97.0 | 6.2 |
| Medium | 80 | 82.4 | 103.0 | 4.1 |
| High | 800 | 784.0 | 98.0 | 3.5 |
Experimental Workflow and Signaling Pathway
Conclusion
This application note provides a representative LC-MS/MS method for the quantification of Bivamelagon in human plasma. The described protocol, including protein precipitation for sample preparation and a rapid chromatographic method, offers a solid foundation for the development of a fully validated bioanalytical assay. Specific parameters, particularly the mass spectrometric transitions and collision energies, must be optimized for Bivamelagon and the chosen internal standard. The successful implementation of such a method will be instrumental in advancing the clinical development of Bivamelagon for the treatment of obesity.
References
- 1. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. rhythmtx.com [rhythmtx.com]
- 3. SAT-711 Efficacy And Safety Of Once-daily Oral Bivamelagon In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Optimizing Bivamelagon hydrochloride dosage for efficacy
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Bivamelagon hydrochloride for maximum efficacy in preclinical research settings. Bivamelagon (formerly LB54640) is an orally administered, small-molecule melanocortin-4 receptor (MC4R) agonist.[1][2][3] It is under development for the treatment of rare genetic diseases of obesity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Bivamelagon is a potent and selective agonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G protein-coupled receptor located in the hypothalamus that plays a critical role in regulating energy balance, hunger, and body weight.[4] By activating the MC4R pathway, Bivamelagon aims to reduce hunger (hyperphagia) and promote weight loss in conditions where this pathway is disrupted.[2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound should be dissolved in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) to create a stock solution. For in vivo studies, the vehicle used in recent clinical trials was not specified, but oral administration is the intended route.[2][3] Stock solutions in DMSO should be stored at -20°C or -80°C. Working solutions should be freshly prepared for each experiment to ensure stability and efficacy.
Q3: How do I determine the optimal concentration for my in vitro cell-based assays?
A3: The optimal concentration depends on the cell type and the specific assay. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration). Start with a wide concentration range (e.g., 1 nM to 10 µM). Based on publicly available data for similar MC4R agonists, a starting range of 10 nM to 1 µM is often effective for functional assays like cAMP accumulation.
Q4: What are the recommended starting doses for in vivo animal studies?
A4: In vivo dosage will vary based on the animal model, administration route, and study objective. Recent Phase 2 clinical trials in humans for acquired hypothalamic obesity used daily oral doses of 200 mg, 400 mg, and 600 mg.[5] For preclinical animal models, allometric scaling from human equivalent doses or data from similar compounds should be used to estimate a starting dose. A dose-ranging study is essential to identify the optimal dose that balances efficacy and safety.
Troubleshooting Guides
In Vitro Experimentation
Issue: Low or no response in a functional assay (e.g., cAMP accumulation).
-
Possible Cause 1: Compound Degradation. Bivamelagon may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the compound. Prepare fresh working dilutions for each experiment from a recently prepared stock solution.
-
-
Possible Cause 2: Cell Health. The cells may be unhealthy, have a low passage number, or have low MC4R expression.
-
Solution: Ensure cells are healthy and growing optimally. Verify MC4R expression using qPCR or Western blot. Use cells within a validated passage range.
-
-
Possible Cause 3: Assay Conditions. The assay incubation time or reagent concentrations may be suboptimal.
-
Solution: Optimize incubation times and the concentration of stimulating agents (e.g., forskolin (B1673556) in cAMP assays).
-
Table 1: Troubleshooting Common In Vitro Issues
| Issue Observed | Possible Cause | Recommended Action |
| High Variability Between Replicates | Pipetting error; Inconsistent cell seeding density. | Use calibrated pipettes; Ensure a homogenous cell suspension before seeding. |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentration; High background signal. | Titrate assay reagents; Include appropriate controls (vehicle, max stimulation). |
| EC50 Higher Than Expected | Antagonist presence in serum; Compound binding to plastic. | Use serum-free media for the assay; Use low-binding plates. |
In Vivo Experimentation
Issue: Lack of efficacy (e.g., no significant change in body weight or food intake) in an animal model.
-
Possible Cause 1: Insufficient Drug Exposure. The dose may be too low, or the compound may have poor bioavailability in the chosen species.
-
Solution: Conduct a pharmacokinetic (PK) study to measure plasma concentrations of Bivamelagon. Increase the dose or optimize the formulation/vehicle to improve absorption.
-
-
Possible Cause 2: Animal Model Suitability. The chosen animal model may not have a dysfunctional MC4R pathway, which is the target of Bivamelagon.
-
Solution: Confirm that the disease model is appropriate and that the MC4R pathway is relevant to the pathology. For example, diet-induced obese (DIO) models are commonly used for MCHR1 antagonists, a related target.[6]
-
-
Possible Cause 3: Acclimatization and Stress. Animals may not be properly acclimatized to the procedures (e.g., oral gavage), leading to stress-induced artifacts.
-
Solution: Ensure a sufficient acclimatization period. Handle animals frequently before the study begins to minimize stress.
-
Table 2: Recommended Starting Doses for In Vivo Studies (Hypothetical)
| Animal Model | Route of Administration | Recommended Starting Dose Range | Key Efficacy Endpoints |
| Diet-Induced Obese (DIO) Mouse | Oral (p.o.) | 5 - 50 mg/kg, once daily | Body weight, Food intake, Body composition |
| db/db Mouse | Oral (p.o.) | 10 - 75 mg/kg, once daily | Body weight, Blood glucose, Food intake |
| Zucker Rat (fa/fa) | Oral (p.o.) | 3 - 30 mg/kg, once daily | Body weight, Food intake, Metabolic parameters |
Note: These are hypothetical starting points. A thorough dose-ranging study is crucial.
Experimental Protocols & Workflows
Protocol 1: In Vitro Dose-Response Curve using a cAMP Assay
This protocol outlines how to determine the potency (EC50) of this compound in a cell line expressing MC4R.
-
Cell Seeding: Plate HEK293 cells stably expressing human MC4R in a 96-well plate at a density of 20,000 cells/well. Incubate for 24 hours.
-
Compound Preparation: Perform a serial dilution of this compound in assay buffer, starting from 10 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Procedure:
-
Remove growth media from cells and add the Bivamelagon dilutions.
-
Incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for another 30 minutes at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercial HTRF or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the Bivamelagon concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Diagram 1: Simplified MC4R Signaling Pathway
Caption: Simplified signaling pathway of Bivamelagon via MC4R activation.
Diagram 2: Experimental Workflow for In Vitro Dose Optimization
Caption: Workflow for determining the optimal in vitro dose of Bivamelagon.
Diagram 3: Troubleshooting Logic for Unexpected In Vivo Results
Caption: A logical guide for troubleshooting unexpected in vivo study outcomes.
References
- 1. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Bivamelagon - Wikipedia [en.wikipedia.org]
- 4. SAT-711 Efficacy And Safety Of Once-daily Oral Bivamelagon In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]
- 6. Redirecting [linkinghub.elsevier.com]
Bivamelagon stability and degradation in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving Bivamelagon.
Disclaimer: Bivamelagon is currently an investigational drug. The information provided below is based on general knowledge of small molecule stability and the known characteristics of its drug class. Specific stability data for Bivamelagon is not publicly available. The protocols and data presented are for illustrative purposes and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Bivamelagon?
A1: It is recommended to dissolve Bivamelagon in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. For aqueous buffers, ensure the pH is within the optimal stability range (see Q2) and use freshly prepared buffers. Sonication may be used to aid dissolution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: What is the expected stability of Bivamelagon in different aqueous solutions?
A2: While specific data is unavailable, compounds of this nature typically exhibit pH-dependent stability. Hydrolysis can be a common degradation pathway. A hypothetical stability profile is presented in the table below. It is crucial to perform your own stability studies for your specific experimental conditions.
Q3: What are the potential degradation pathways for Bivamelagon?
A3: Potential degradation pathways for a molecule like Bivamelagon could include hydrolysis, oxidation, and photodecomposition. Forced degradation studies are necessary to identify the specific degradation products and pathways.
Q4: How can I monitor the stability of my Bivamelagon solution?
A4: The stability of Bivamelagon in solution can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | - Low solubility at the working concentration.- pH of the buffer is outside the optimal range.- Buffer components are interacting with Bivamelagon. | - Decrease the working concentration.- Adjust the pH of the buffer (if compatible with your experiment).- Consider using a different buffer system.- Prepare fresh solutions before each experiment. |
| Loss of biological activity | - Degradation of Bivamelagon in solution.- Multiple freeze-thaw cycles of the stock solution.- Improper storage conditions. | - Confirm the stability of Bivamelagon under your experimental conditions using HPLC.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C and working solutions on ice for the duration of the experiment. |
| Inconsistent experimental results | - Inaccurate initial concentration of the stock solution.- Degradation of the compound over the course of the experiment. | - Verify the concentration of your stock solution using a validated analytical method.- Perform a time-course stability study in your experimental media to determine the window of stability. |
Hypothetical Stability Data
The following tables present hypothetical stability data for Bivamelagon to illustrate the type of information that would be generated during stability studies. These are not actual experimental results.
Table 1: Hypothetical pH-Dependent Stability of Bivamelagon in Aqueous Buffers at 25°C
| pH | Buffer System | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | Citrate Buffer | 98.5% | 95.2% |
| 5.0 | Acetate Buffer | 99.1% | 97.5% |
| 7.4 | Phosphate Buffer | 95.3% | 88.1% |
| 9.0 | Borate Buffer | 85.2% | 70.4% |
Table 2: Hypothetical Temperature and Light Stability of Bivamelagon in pH 7.4 Buffer
| Condition | % Remaining after 24 hours |
| 4°C, Protected from Light | 98.9% |
| 25°C, Protected from Light | 95.3% |
| 25°C, Exposed to Light | 82.1% |
| 40°C, Protected from Light | 75.6% |
Experimental Protocols
Protocol 1: General Procedure for Preparing Bivamelagon Solutions
-
Materials: Bivamelagon powder, anhydrous DMSO, sterile aqueous buffer (e.g., PBS, pH 7.4).
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of Bivamelagon powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate pre-warmed or pre-cooled aqueous buffer immediately before use.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of Bivamelagon (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples of Bivamelagon in the desired solution at different time points.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the Bivamelagon parent peak and any new peaks that appear over time.
-
Calculate the percentage of Bivamelagon remaining relative to the initial time point (T=0).
-
Visualizations
Bivamelagon is an agonist of the Melanocortin-4 Receptor (MC4R), which is a key component of the leptin-melanocortin signaling pathway in the hypothalamus, regulating hunger and energy expenditure.
Caption: Bivamelagon signaling pathway via MC4R activation.
Caption: General workflow for Bivamelagon stability testing.
Troubleshooting Bivamelagon solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with Bivamelagon in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is Bivamelagon and what is its mechanism of action?
A1: Bivamelagon (also known as LB54640) is an orally active, small-molecule agonist of the melanocortin 4 receptor (MC4R).[1][2][3] It is currently under investigation for the treatment of rare genetic diseases of obesity, such as hypothalamic obesity.[4][5][6] The MC4R signaling pathway plays a critical role in regulating hunger, satiety, and body weight.[7] Bivamelagon works by activating this pathway to help control these functions.[1][5]
Q2: What are the basic chemical properties of Bivamelagon?
A2: Bivamelagon is a complex small molecule. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₃ClN₄O₄ | [2][8] |
| Molar Mass | 629.3 g/mol | [2][8] |
| CAS Number | 2641595-54-0 | [2][8] |
Q3: Why is DMSO recommended as a solvent for Bivamelagon?
A3: As with many small-molecule drugs designed for oral administration, Bivamelagon is expected to have low aqueous solubility.[9] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a standard choice for preparing high-concentration stock solutions in drug discovery.[10][11]
Q4: I've dissolved Bivamelagon in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening?
A4: This is a common phenomenon known as "precipitation upon dilution".[12][13] While Bivamelagon may be soluble in 100% DMSO, the dramatic increase in polarity when diluted into an aqueous buffer can cause the compound to crash out of solution.[12] It is crucial to ensure the final concentration of DMSO in your assay is low enough to be tolerated by the cells, typically ≤ 0.5%.[14][15][16]
Q5: What is the maximum concentration of DMSO that is safe for my cell lines?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[15][17] However, primary cells and more sensitive cell lines may be affected at lower concentrations.[15] It is always best practice to perform a dose-response curve with DMSO alone to determine the no-effect concentration for your specific cell line and experimental duration.[18]
| Final DMSO Concentration | General Effect on Cell Lines | Recommendations |
| < 0.1% | Generally considered safe for almost all cells, including sensitive and primary cells.[15] | Ideal for long-term exposure studies.[18] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[15][18] | A common range for many in vitro assays. Validation is recommended.[18] |
| 0.5% - 1.0% | Increased cytotoxicity and other biological effects may be observed.[18][19] | Use with caution and for short-term exposure only. |
| > 1.0% | Significant cytotoxicity is common and can interfere with experimental results.[17][18] | Generally not recommended for cell-based assays.[18] |
Troubleshooting Guide: Bivamelagon Solubility Issues
Issue 1: Bivamelagon powder does not fully dissolve in 100% DMSO.
-
Possible Cause: Insufficient solvent volume for the amount of powder, or the dissolution process is slow.
-
Troubleshooting Steps:
-
Vortex Thoroughly: Ensure the solution is mixed vigorously by vortexing for at least 1-2 minutes.[12]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the rate of dissolution. Be cautious, as prolonged heat can degrade some compounds.[10][12]
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and aid dissolution.[10][12]
-
Increase Solvent Volume: If the above steps fail, the desired concentration may exceed Bivamelagon's solubility limit in DMSO. Try preparing a lower concentration stock solution.
-
Issue 2: Precipitate forms immediately upon dilution into aqueous buffer.
-
Possible Cause: The compound is "crashing out" due to the rapid change in solvent polarity.[12]
-
Troubleshooting Steps:
-
Add Stock to Buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This avoids creating localized areas of high compound concentration.[12]
-
Mix Rapidly: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[12]
-
Use Pre-warmed Buffer: Using aqueous buffer pre-warmed to 37°C can sometimes help maintain solubility.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. First, create intermediate concentrations in 100% DMSO, then dilute these into your final aqueous solution.[12][14]
-
Issue 3: Stock solution appears cloudy or contains crystals after storage at -20°C.
-
Possible Cause: The compound has precipitated out of solution during the freeze-thaw cycle. DMSO is also highly hygroscopic and can absorb moisture from the air, which reduces its solvating power.[10]
-
Troubleshooting Steps:
-
Re-dissolve Before Use: Before taking an aliquot, allow the vial to equilibrate to room temperature and then vortex thoroughly to ensure the compound is fully redissolved. Gentle warming or sonication may be necessary.[12]
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO (≥99.9%) to prepare stock solutions to minimize water absorption.[10]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into single-use volumes.[10][16] Store aliquots at -20°C or -80°C, protected from light.[10]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Bivamelagon Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.
-
Calculation: Determine the mass of Bivamelagon required.
-
Formula: Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
Example for 1 mL (0.001 L) of 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L * 629.3 g/mol * 0.001 L * 1000 mg/g = 6.293 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh 6.293 mg of Bivamelagon powder into a sterile microcentrifuge tube.[20]
-
Dissolution: Using a calibrated micropipette, add 1 mL of anhydrous, sterile-filtered DMSO to the tube.[10]
-
Mixing: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[12]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.[10][16]
Bivamelagon Signaling Pathway
Bivamelagon is an agonist for the Melanocortin 4 Receptor (MC4R), a key component of the leptin-melanocortin pathway in the hypothalamus, which regulates energy homeostasis.
References
- 1. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Bivamelagon - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. Rhythm Pharmaceuticals Presents Data on MC4R Agonists Setmelanotide and Bivamelagon at ENDO 2025 – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 7. SAT-711 Efficacy And Safety Of Once-daily Oral Bivamelagon In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bivamelagon | C35H53ClN4O4 | CID 165152355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ispe.gr.jp [ispe.gr.jp]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. benchchem.com [benchchem.com]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Bivamelagon Technical Support Center: A Guide to Overcoming Off-Target Effects
Welcome to the Bivamelagon Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting off-target effects of Bivamelagon in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Bivamelagon and what is its primary mechanism of action?
A1: Bivamelagon (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R).[1] Its primary mechanism of action is to activate the MC4R, which is a key component of the leptin-melanocortin pathway in the hypothalamus, playing a crucial role in regulating energy homeostasis, appetite, and body weight.[1]
Q2: What are the known on-target effects of Bivamelagon?
A2: The primary on-target effects of Bivamelagon, mediated through MC4R activation, include a reduction in body mass index (BMI) and a decrease in hunger (hyperphagia).[2][3][4][5][6] Clinical trials in patients with hypothalamic obesity have demonstrated statistically significant and clinically meaningful reductions in BMI at various doses.[2][4][5][6]
Q3: What are the most commonly observed off-target or adverse effects of Bivamelagon in clinical trials?
A3: The most frequently reported adverse events in clinical studies include nausea, diarrhea, vomiting, and localized hyperpigmentation.[2][5][6] Most of these effects have been characterized as mild to moderate in severity.[6] A serious adverse event of rectal bleeding was reported in one patient.[5]
Q4: What is the likely cause of hyperpigmentation observed with Bivamelagon treatment?
A4: Hyperpigmentation is a known class effect of melanocortin receptor agonists. It is most likely caused by the off-target activation of the melanocortin-1 receptor (MC1R), which is primarily expressed in melanocytes and regulates skin and hair pigmentation. While Bivamelagon is reported to be a highly selective MC4R agonist, some level of cross-reactivity with MC1R is the presumed mechanism for this effect.
Q5: Are the gastrointestinal side effects (nausea, vomiting, diarrhea) also considered off-target effects?
A5: The gastrointestinal side effects are likely a combination of on-target and off-target effects. MC4R is expressed in the central nervous system and can influence the digestive system. Additionally, other melanocortin receptors, such as the melanocortin-3 receptor (MC3R), are also involved in the regulation of feeding behavior and metabolism, and their activation could contribute to these gastrointestinal symptoms.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Hyperpigmentation in Preclinical Models
Problem: You are observing significant darkening of the skin or fur in your animal models at doses intended to primarily engage the MC4R.
Potential Cause: Activation of the Melanocortin-1 Receptor (MC1R).
Troubleshooting Steps:
-
Dose Optimization: This is the most critical first step. The off-target effects of melanocortin agonists are often dose-dependent.
-
Recommendation: Conduct a dose-response study to identify the minimal effective dose that achieves the desired on-target MC4R-mediated effect (e.g., reduction in food intake) with the least amount of hyperpigmentation.
-
-
Quantitative Assessment of Pigmentation:
-
Recommendation: Implement a quantitative method to measure changes in pigmentation. This will allow for a more objective assessment of dose-response relationships for this off-target effect. Refer to the Experimental Protocols section for a detailed methodology.
-
-
Consider a More Selective Agonist (if applicable):
-
Recommendation: If the primary goal of the experiment is not dependent on the specific properties of Bivamelagon, and hyperpigmentation is a significant confounding factor, consider using a more MC4R-selective agonist if one is available for your experimental system.
-
Issue 2: Significant Gastrointestinal Distress (Nausea, Vomiting, Diarrhea) in Animal Models, Confounding Metabolic Studies
Problem: Your animals are exhibiting signs of nausea (e.g., conditioned taste aversion), vomiting (in species that can), or diarrhea, which is impacting their food intake and overall health, making it difficult to interpret metabolic data.
Potential Causes:
-
Central MC4R activation influencing the gastrointestinal tract.
-
Off-target activation of other melanocortin receptors (e.g., MC3R).
Troubleshooting Steps:
-
Dose Reduction: Similar to hyperpigmentation, gastrointestinal side effects are often dose-dependent.
-
Recommendation: Determine the lowest effective dose for your desired on-target effect.
-
-
Acclimatization and Dosing Regimen:
-
Recommendation: Acclimatize the animals to the handling and dosing procedures to minimize stress-induced gastrointestinal upset. Consider a dose-escalation strategy, starting with a lower dose and gradually increasing to the target dose, which may improve tolerability.
-
-
Assess Nausea via Conditioned Taste Aversion (CTA):
-
Recommendation: To objectively quantify nausea-like behavior, a conditioned taste aversion test can be employed. This will help to establish a clear dose-response for this off-target effect. A detailed protocol is provided in the Experimental Protocols section.
-
-
Selective Antagonism (Advanced):
-
Recommendation: In exploratory research, co-administration of a selective antagonist for a suspected off-target receptor (e.g., a selective MC3R antagonist) could help to dissect the contribution of different receptors to the observed gastrointestinal effects. This requires careful validation of the antagonist's selectivity and potential for pharmacokinetic interactions.
-
Quantitative Data Summary
Bivamelagon Potency at MC4R
| Parameter | Value | Assay | Source |
| EC50 | 0.562 nM | Luciferase Assay | [7] |
| EC50 | 36.5 nM | cAMP Assay | [7] |
| Ki | 65 nM | N/A | [7] |
Bivamelagon Phase 2 Clinical Trial Data (14 Weeks)
| Dose | Mean BMI Reduction from Baseline | Mean Reduction in "Most" Hunger Score (10-point scale) |
| 200 mg | -2.7% | -2.1 points |
| 400 mg | -7.7% | -2.8 points |
| 600 mg | -9.3% | -2.8 points |
| Placebo | +2.2% | +0.8 points |
Reported Adverse Events in Phase 2 Clinical Trial
| Adverse Event | Frequency | Severity |
| Diarrhea and Nausea | Most common | Mostly mild (Grade 1) |
| Localized Hyperpigmentation | 4 patients (1 on placebo) | Mild |
| Rectal Bleeding | 1 patient | Serious |
Experimental Protocols
Protocol 1: In Vitro Assessment of Bivamelagon Activity using a cAMP Assay
This protocol is for determining the functional potency (EC50) of Bivamelagon at the MC4R and can be adapted for other melanocortin receptors to assess selectivity.
1. Cell Culture:
-
Use a cell line stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC4R).
-
Culture cells in appropriate media and conditions until they reach 80-90% confluency.
2. Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Prepare serial dilutions of Bivamelagon in assay buffer.
-
Add the different concentrations of Bivamelagon to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., α-MSH).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
3. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cAMP concentration against the log of the Bivamelagon concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Quantitative Assessment of Hyperpigmentation in Rodent Models
1. Animal Model:
-
Use a suitable rodent model (e.g., C57BL/6 mice).
2. Dosing and Observation:
-
Administer Bivamelagon orally at various doses daily for a specified period (e.g., 2-4 weeks).
-
Visually inspect the animals daily for any changes in skin or fur color.
3. Quantitative Measurement:
-
At baseline and at regular intervals during the study, measure the skin pigmentation using a colorimeter or a spectrophotometer with a reflectance probe.
-
Focus on a consistent, shaved area of skin (e.g., the dorsal back).
-
Record the Lab* color space values. A decrease in the L* value (lightness) indicates darkening of the skin.
-
Alternatively, skin biopsies can be taken at the end of the study for histological analysis of melanin (B1238610) content (e.g., Fontana-Masson staining).
4. Data Analysis:
-
Compare the change in L* value from baseline for each dose group to the vehicle control group.
-
Correlate the dose of Bivamelagon with the degree of hyperpigmentation.
Protocol 3: Conditioned Taste Aversion (CTA) Assay for Assessing Nausea in Rodents
1. Animal Model and Habituation:
-
Use rats or mice.
-
Water-deprive the animals for a set period (e.g., 23 hours) and then allow them access to water for a short period (e.g., 1 hour) for several days to establish a stable drinking baseline.
2. Conditioning Day:
-
Instead of water, provide the animals with a novel, palatable solution (the conditioned stimulus, CS), such as a 0.1% saccharin (B28170) solution, for the drinking period.
-
Immediately after the drinking session, administer Bivamelagon at the desired dose (the unconditioned stimulus, US). The control group should receive a vehicle injection.
3. Test Day:
-
Two days after the conditioning day, offer the animals a two-bottle choice between water and the saccharin solution.
-
Measure the volume of each liquid consumed over a 24-hour period.
4. Data Analysis:
-
Calculate a preference ratio for the saccharin solution (volume of saccharin consumed / total volume of liquid consumed).
-
A significant decrease in the preference ratio for the Bivamelagon-treated group compared to the control group indicates a conditioned taste aversion, suggesting a nausea-like response.
Visualizations
Caption: Simplified signaling pathway of Bivamelagon.
References
- 1. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. seekingalpha.com [seekingalpha.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 6. Rhythm Pharmaceuticals Reports Positive Phase 2 Trial Results for Bivamelagon in Acquired Hypothalamic Obesity with Significant BMI Reductions | Nasdaq [nasdaq.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Oral Bioavailability of Bivamelagon in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical development of Bivamelagon, specifically focusing on the enhancement of its oral bioavailability in rat models.
Frequently Asked Questions (FAQs)
Q1: What is Bivamelagon and what is its mechanism of action?
A1: Bivamelagon (LB54640) is an investigational, orally administered, next-generation melanocortin-4 receptor (MC4R) agonist.[1][2] It is currently under development by Rhythm Pharmaceuticals for the treatment of rare genetic diseases of obesity, such as acquired hypothalamic obesity.[1][3][4] The MC4R pathway is a critical component in the regulation of hunger, energy expenditure, and consequently, body weight.[2] Bivamelagon aims to restore signaling in this pathway.
Q2: Why is improving oral bioavailability a critical step in the development of Bivamelagon?
A2: Oral administration is the most preferred route for chronic therapies due to its convenience and patient compliance.[5][6] Poor oral bioavailability can lead to high variability in drug plasma concentrations, reduced efficacy, and potentially higher manufacturing costs due to the need for larger doses.[7] Ensuring consistent and adequate absorption of Bivamelagon is essential for its successful clinical application.
Q3: What are the common causes of poor oral bioavailability in preclinical rat studies?
A3: The primary factors contributing to poor oral bioavailability can be categorized as:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[5][6]
-
Low Intestinal Permeability: The drug's physicochemical properties may prevent it from efficiently crossing the intestinal wall into the bloodstream.[7][8]
-
Extensive First-Pass Metabolism: After absorption, the drug may be heavily metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation, significantly reducing the concentration of the active compound.[9][10]
Q4: What are the initial formulation strategies to consider for improving the oral bioavailability of a compound like Bivamelagon?
A4: For a compound in early development, several formulation strategies can be explored to enhance oral bioavailability:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve its dissolution rate.[5][6][8]
-
Use of Co-solvents: Incorporating pharmaceutically acceptable co-solvents such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol can improve the drug's solubility in the dosing vehicle.[11]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.[12][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can create a higher-energy amorphous form with enhanced solubility and dissolution.[8][13]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during in vivo oral bioavailability studies of Bivamelagon in rats.
Issue 1: Low and/or Highly Variable Plasma Concentrations After Oral Dosing
-
Symptoms: You observe unexpectedly low Area Under the Curve (AUC) and/or maximum concentration (Cmax) values. There is significant variability in plasma exposure between individual rats in the same dosing group.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Poor Solubility in Vehicle | Determine the solubility of Bivamelagon in the dosing vehicle. Observe the formulation for any precipitation before and during administration. | Prepare a homogenous and stable formulation. If using a suspension, ensure uniform particle size and use a suspending agent (e.g., 0.5% methylcellulose).[11] Consider solubility-enhancing formulations like solutions with co-solvents (e.g., PEG400) or lipid-based systems.[11][14] |
| Improper Gavage Technique | Review the oral gavage procedure with all personnel. Check for signs of dosing errors, such as reflux or misadministration into the trachea. | Ensure all technicians are properly trained. Administer the dose slowly and ensure the gavage needle is correctly placed.[11] Consider voluntary oral dosing if stress is a concern.[15] |
| Food Effect | The presence of food in the stomach can significantly alter drug absorption. | Fast animals overnight (typically 12-16 hours) before dosing, ensuring free access to water.[11][16] Standardize the feeding schedule post-dosing. |
| High First-Pass Metabolism | The drug is being extensively metabolized in the gut wall or liver.[9] | Conduct an intravenous (IV) pharmacokinetic study to determine the absolute bioavailability.[17] If bioavailability is low despite good absorption, first-pass metabolism is likely. Formulation strategies like lipid-based systems can sometimes utilize lymphatic absorption, partially bypassing the liver.[13] |
Issue 2: Inconsistent or Unexpected Results in Formulation Comparison Studies
-
Symptoms: A new "enhanced" formulation does not show a significant improvement in bioavailability compared to a simple suspension, or the results are not reproducible.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Formulation Instability | Assess the physical and chemical stability of the formulation under storage and administration conditions. For lipid-based systems, ensure they form stable emulsions upon dilution. | Prepare fresh formulations immediately before use.[11] Conduct stability studies to define appropriate storage conditions. |
| Permeability-Limited Absorption | The drug may have good solubility in the formulation but poor permeability across the intestinal epithelium. | Perform an in vitro permeability assay using Caco-2 cells to assess the apparent permeability coefficient (Papp) and efflux ratio.[8] |
| Saturation of Absorption Mechanisms | At higher doses, specific transporters or absorption pathways may become saturated, leading to non-proportional increases in exposure. | Conduct a dose-escalation study to assess the dose proportionality of AUC and Cmax.[14] |
Data Presentation: Pharmacokinetic Parameters
Effective evaluation of formulation strategies requires a clear comparison of pharmacokinetic (PK) data. Below is an example table summarizing hypothetical PK results for Bivamelagon in different formulations administered to rats.
Table 1: Hypothetical Pharmacokinetic Parameters of Bivamelagon in Male Sprague-Dawley Rats Following a Single Oral Dose of 10 mg/kg
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | Absolute Bioavailability (F%) * |
| 0.5% Methylcellulose Suspension | 150 ± 45 | 2.0 ± 0.5 | 650 ± 180 | 680 ± 195 | 10% |
| 20% PEG400 Solution | 320 ± 90 | 1.5 ± 0.5 | 1450 ± 350 | 1510 ± 370 | 22% |
| SEDDS Formulation | 750 ± 210 | 1.0 ± 0.0 | 4100 ± 980 | 4250 ± 1050 | 63% |
Data are presented as mean ± standard deviation (n=4 rats per group). *Absolute bioavailability (F%) is calculated relative to a 1 mg/kg intravenous dose.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise oral dose of a Bivamelagon formulation to a rat.
Materials:
-
Bivamelagon formulation
-
Appropriate sized oral gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Calibrated animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (e.g., 12-16 hours) prior to dosing but allow free access to water.
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the exact volume of formulation to administer based on the target dose (mg/kg) and formulation concentration (mg/mL).
-
Formulation Preparation: Ensure the formulation is homogeneous. Vortex suspensions vigorously or stir solutions immediately before drawing the dose into the syringe.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure proper head and neck alignment.
-
Gavage Administration:
-
Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the formulation slowly and steadily.
-
-
Post-Dosing Observation: Monitor the animal for a few minutes post-administration for any signs of distress or regurgitation. Return the animal to its cage with access to food and water as per the study protocol.[11][17]
Protocol 2: Pharmacokinetic Blood Sampling in Rats
Objective: To collect serial blood samples from rats after Bivamelagon administration for pharmacokinetic analysis.
Materials:
-
Microcentrifuge tubes containing an appropriate anticoagulant (e.g., K2-EDTA)
-
Syringes or micropipettes for blood collection
-
Anesthesia (if required and approved by IACUC)
-
Centrifuge, ice, and freezer (-80°C)
Procedure:
-
Study Design: This protocol assumes cannulated rats (e.g., jugular vein cannula) for serial sampling. If not using cannulae, a sparse sampling design may be required.[17]
-
Sample Collection Schedule: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[14][17]
-
Blood Collection:
-
Withdraw the specified volume of blood (e.g., 150-200 µL) from the cannula or sampling site (e.g., tail vein).
-
Immediately transfer the blood into the pre-chilled anticoagulant-containing microcentrifuge tubes.
-
Gently invert the tubes several times to mix.
-
-
Plasma Preparation:
-
Keep the blood samples on ice until centrifugation.
-
Centrifuge the samples at approximately 2,000-4,000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Sample Storage:
-
Carefully pipette the supernatant (plasma) into new, clearly labeled cryovials.
-
Store the plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
-
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for Oral Bioavailability Assessment in Rats.
Troubleshooting Low Oral Bioavailability
Caption: Decision Tree for Troubleshooting Low Bioavailability.
First-Pass Metabolism Pathway
Caption: Route of an Oral Drug Subject to First-Pass Metabolism.
References
- 1. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. SAT-711 Efficacy And Safety Of Once-daily Oral Bivamelagon In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. seekingalpha.com [seekingalpha.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. First pass effect - Wikipedia [en.wikipedia.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Bivamelagon Hydrochloride Formulation Technical Support Center
Disclaimer: This technical support center provides general guidance on the formulation of Bivamelagon (B12376734) hydrochloride based on publicly available information and established pharmaceutical formulation principles. Specific experimental conditions and formulations should be optimized based on internal research and development data.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of Bivamelagon hydrochloride?
A1: this compound is the salt form of Bivamelagon, a small molecule melanocortin-4 receptor (MC4R) agonist.[1][2] Publicly available data on its detailed physicochemical properties are limited. However, based on its chemical structure and information from suppliers, some key properties can be summarized.
Q2: What is the solubility of Bivamelagon and this compound?
A2: Bivamelagon is reported to be soluble in DMSO at a concentration of 125 mg/mL (198.64 mM), requiring ultrasound for dissolution.[3] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[3] Information from another supplier suggests that this compound may dissolve in DMSO, and if not, other solvents like water, ethanol, or DMF could be tried.[4] For in vivo oral formulations, suggestions include suspending the compound in 0.2% or 0.5% carboxymethyl cellulose, dissolving it in PEG400, or using a solution of 0.25% Tween 80 and 0.5% carboxymethyl cellulose.[4]
Q3: What are the potential formulation challenges associated with this compound?
A3: While specific formulation challenges for this compound are not extensively documented in public literature, a key challenge mentioned is the need for "enhancing solubility for pediatric suspensions".[5] As with many small molecule drugs, poor aqueous solubility can be a significant hurdle, potentially leading to low bioavailability.[6][7][8] Other common challenges in oral solid dosage form development that could apply to this compound include ensuring stability, achieving content uniformity, and managing the physicochemical properties of the API during manufacturing.[8][9][10] Rhythm Pharmaceuticals has also indicated they are refining the formulation of bivamelagon to potentially improve tolerability.[11]
Q4: What are some general strategies to improve the oral bioavailability of poorly soluble compounds like Bivamelagon?
A4: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[6][12][13]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[6][14]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][13][14]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][13]
-
pH modification: For ionizable compounds, adjusting the pH of the microenvironment can improve solubility.[13]
-
Use of co-solvents: Incorporating water-miscible organic solvents can enhance the solubility of the drug in a liquid formulation.[13]
Troubleshooting Guides
Q1: My this compound formulation is showing low and variable dissolution profiles. What steps can I take to troubleshoot this?
A1: Low and variable dissolution can stem from several factors. Here is a systematic approach to troubleshooting:
-
Characterize the API:
-
Particle Size Distribution: Ensure the particle size of the API is consistent across batches. A wide or bimodal distribution can lead to variability. Consider particle size reduction techniques like micronization.
-
Polymorphism: Investigate if this compound exhibits polymorphism. Different crystalline forms can have different solubilities and dissolution rates.
-
-
Evaluate the Formulation:
-
Wettability: Poor wetting of the drug by the dissolution medium can limit dissolution. The inclusion of a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) in the formulation can improve wettability.
-
Disintegration: For solid dosage forms, ensure the tablets or capsules are disintegrating properly. Check the levels and type of disintegrant used.
-
Excipient Interactions: Incompatible excipients can negatively impact dissolution. Conduct compatibility studies to rule out any adverse interactions.
-
-
Review the Manufacturing Process:
-
Blending: Inadequate blending can lead to poor content uniformity, which in turn can cause variable dissolution. Optimize blending time and speed.
-
Compression Force (for tablets): Excessive compression force can lead to harder tablets with slower disintegration and dissolution. Evaluate a range of compression forces.
-
Q2: I am observing sticking and picking on the tablet punches during compression of my this compound formulation. What are the likely causes and how can I mitigate this?
A2: Sticking and picking are common tableting problems, often related to the formulation, tooling, or press conditions.[15]
-
Formulation-Related Causes & Solutions:
-
Moisture Content: Excessive moisture in the granules can increase sticking.[15] Dry the granules to an optimal moisture level.
-
Hygroscopicity: If the API or excipients are hygroscopic, they can absorb moisture from the environment. Control the humidity in the compression suite.
-
Low Melting Point Components: If any component has a low melting point, the heat generated during compression can cause it to soften and stick. Consider reducing the press speed or cooling the press.
-
Inadequate Lubrication: The lubricant level may be insufficient. Increase the concentration of the lubricant (e.g., magnesium stearate) or optimize the blending time. Over-blending can reduce the effectiveness of the lubricant.
-
-
Tooling and Press-Related Causes & Solutions:
-
Punch Face Condition: Scratches or engravings on the punch faces can provide sites for sticking to occur. Polish the punch faces or use specialized tooling with non-stick coatings.
-
Press Speed: High press speeds can generate more heat. Try reducing the compression speed.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Bivamelagon
| Property | Value | Source |
| Molecular Formula | C35H53ClN4O4 | [16] |
| Molar Mass | 629.3 g/mol | [16] |
| IUPAC Name | N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide | [16] |
Table 2: Solubility Data of Bivamelagon
| Solvent | Concentration | Comments | Source |
| DMSO | 125 mg/mL (198.64 mM) | Requires ultrasound; use newly opened DMSO | [3] |
Table 3: Phase 2 Clinical Trial Oral Dosing Information for Bivamelagon
| Cohort | Daily Dose | Number of Patients (n) | Source |
| Low Dose | 200 mg | 6 | [11][17] |
| Medium Dose | 400 mg | 7 | [11][17] |
| High Dose | 600 mg | 8 | [11][17] |
| Placebo | - | 7 | [11][17] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using Wet Media Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound API
-
Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or a surfactant like Poloxamer 188 in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
-
Purified water
Equipment:
-
Laboratory-scale media mill
-
Particle size analyzer (e.g., dynamic light scattering)
-
High-shear mixer
-
Analytical balance
Methodology:
-
Preparation of the Suspension: a. Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water. b. Disperse a pre-weighed amount of this compound (e.g., 5% w/v) in the stabilizer solution to form a coarse suspension. Use a high-shear mixer for 5-10 minutes to ensure adequate wetting and dispersion.
-
Milling: a. Add the milling media to the milling chamber of the media mill (typically 50-70% of the chamber volume). b. Add the coarse suspension to the milling chamber. c. Start the milling process at a set speed (e.g., 2000-4000 rpm) and temperature (e.g., controlled at 5-10°C to minimize heat-related degradation). d. Mill for a predetermined time (e.g., 1-4 hours). Collect samples at regular intervals (e.g., every 30 minutes) to monitor the particle size reduction.
-
Particle Size Analysis: a. Analyze the particle size distribution of the collected samples using a particle size analyzer. b. Continue milling until the desired particle size (e.g., a mean particle size of < 200 nm) is achieved and the size remains stable between two consecutive time points.
-
Separation and Storage: a. Separate the nanosuspension from the milling media. b. Store the final nanosuspension at controlled room temperature or under refrigeration, protected from light.
-
Characterization: a. Characterize the final nanosuspension for particle size, zeta potential, drug content, and dissolution rate compared to the unmilled drug.
Protocol 2: Preparation of a this compound Solid Dispersion using Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution.
Materials:
-
This compound API
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMC, or Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, or a mixture that can dissolve both the drug and the polymer)
Equipment:
-
Laboratory-scale spray dryer
-
Hot plate with magnetic stirrer
-
Analytical balance
-
Vacuum oven
Methodology:
-
Preparation of the Spray Solution: a. Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Dissolve the calculated amounts of this compound and the chosen polymer in the selected organic solvent with stirring until a clear solution is obtained. The total solid content in the solution is typically kept low (e.g., 1-5% w/v) to ensure efficient solvent evaporation.
-
Spray Drying: a. Set the parameters of the spray dryer:
- Inlet temperature (e.g., 100-150°C)
- Aspirator rate (e.g., 80-100%)
- Feed pump rate (e.g., 3-5 mL/min)
- Nozzle gas flow rate b. Prime the spray dryer by pumping the pure solvent through the system. c. Once the inlet and outlet temperatures are stable, switch the feed to the drug-polymer solution. d. Collect the dried powder from the cyclone collector.
-
Post-Drying: a. Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: a. Characterize the resulting solid dispersion for:
- Physical state: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug.
- Drug content and uniformity.
- Solubility and dissolution rate: Compare the performance of the solid dispersion to the physical mixture of the drug and polymer, and to the pure drug.
Visualizations
Caption: MC4R signaling pathway activated by Bivamelagon.
Caption: Workflow for selecting a solubility enhancement technology.
Caption: Troubleshooting guide for low oral bioavailability.
References
- 1. Bivamelagon - Wikipedia [en.wikipedia.org]
- 2. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MC-4R Agonist 2 hydrochloride) | Melanocortin Receptor | 2641595-55-1 | Invivochem [invivochem.com]
- 5. Bivamelagon (2641595-54-0) for sale [vulcanchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Oral solid dosage development | dosage form development | Recipharm [recipharm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Bivamelagon | C35H53ClN4O4 | CID 165152355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. LG Chem-partnered Rhythm prepares for phase 3 after strong obesity trial results < Pharma < Article - KBR [koreabiomed.com]
Interpreting unexpected results in Bivamelagon studies
Welcome to the technical support center for Bivamelagon studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with Bivamelagon.
Frequently Asked Questions (FAQs)
Q1: What is Bivamelagon and what is its primary mechanism of action?
A1: Bivamelagon (formerly LB54640) is an orally administered, selective agonist for the melanocortin-4 receptor (MC4R).[1] MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, including appetite and weight.[2][3][4] Bivamelagon is under development for the treatment of acquired hypothalamic obesity.[3]
Q2: What are the expected outcomes of Bivamelagon administration in a clinical or preclinical setting?
A2: Based on its mechanism of action as an MC4R agonist, the primary expected outcomes of Bivamelagon administration are a reduction in appetite (hyperphagia) and subsequent weight loss. In a Phase 2 clinical trial, Bivamelagon demonstrated statistically significant and clinically meaningful reductions in Body Mass Index (BMI) and hunger scores in patients with acquired hypothalamic obesity.[5][6]
Q3: What are the known side effects of Bivamelagon?
A3: The most commonly reported adverse events in the Phase 2 trial were consistent with MC4R agonism and included mild to moderate episodes of diarrhea and nausea. Mild, localized hyperpigmentation was also observed in a small number of participants. One serious adverse event of rectal bleeding was reported, which led to the discontinuation of the therapy for that individual.[6]
Troubleshooting Guides for Unexpected Results
Researchers may encounter a range of unexpected results during their studies with Bivamelagon. This section provides a structured approach to troubleshooting these issues.
Unexpected Result 1: Lack of Efficacy (No significant change in appetite or weight)
Possible Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Action: Verify the integrity and purity of the Bivamelagon compound. Ensure proper storage conditions have been maintained to prevent degradation.
-
Rationale: Improper storage or handling can lead to the degradation of the compound, reducing its biological activity.
-
-
Experimental Model and Target Engagement:
-
Action: Confirm the expression and functionality of the MC4R in your experimental model (cell line or animal model).
-
Rationale: The efficacy of Bivamelagon is dependent on the presence of functional MC4R. Genetic variations or low receptor expression levels in the chosen model could lead to a diminished response.
-
-
Dosage and Administration:
-
Action: Review the dosage and administration protocol. Ensure the dose is within the therapeutic range and that the route of administration is appropriate for the experimental model.
-
Rationale: Sub-optimal dosing or an inappropriate administration route can result in insufficient compound exposure at the target site.
-
-
Concomitant Medications or Treatments:
-
Action: In clinical studies, review for any concomitant medications that may interfere with the MC4R pathway.
-
Rationale: Certain medications could potentially antagonize the effects of Bivamelagon.
-
Unexpected Result 2: Adverse Events Not Typically Associated with MC4R Agonists
While the known side effects are primarily gastrointestinal and dermatological, researchers should be vigilant for other unexpected adverse events.
Possible Off-Target or Class-Related Effects:
-
Cardiovascular Effects:
-
Observation: Increased heart rate or blood pressure.
-
Rationale: Some studies on MC4R agonists have raised concerns about potential cardiovascular side effects.
-
Action: Monitor cardiovascular parameters (heart rate, blood pressure) closely in both preclinical and clinical studies.
-
-
Neuropsychiatric Effects:
-
Observation: Reports of depression or suicidal ideation.
-
Rationale: Given the role of the central nervous system in MC4R signaling, neuropsychiatric effects are a potential concern with this class of drugs.
-
Action: Implement mood and behavioral monitoring in clinical trial participants.
-
-
Sexual Function:
-
Observation: Spontaneous penile erections.
-
Rationale: This has been reported with other MC4R agonists.
-
Action: Inquire about and document any changes in sexual function during clinical trials.
-
Data Presentation
Table 1: Summary of BMI Reduction in Bivamelagon Phase 2 Trial
| Treatment Group (14 weeks) | Number of Participants (n) | Mean BMI Reduction from Baseline (%) | p-value |
| Placebo | 7 | +2.2 | - |
| Bivamelagon (200 mg) | 6 | -2.7 | 0.0180 |
| Bivamelagon (400 mg) | 7 | -7.7 | 0.0002 |
| Bivamelagon (600 mg) | 8 | -9.3 | 0.0004 |
Data sourced from Rhythm Pharmaceuticals Phase 2 Trial Results.[5][6]
Table 2: Reported Adverse Events in Bivamelagon Phase 2 Trial
| Adverse Event | Frequency | Severity |
| Diarrhea | Common | Majority mild (Grade 1) |
| Nausea | Common | Majority mild (Grade 1) |
| Hyperpigmentation | 4 patients (including 1 on placebo) | Mild, localized |
| Rectal Bleeding | 1 patient | Serious (led to discontinuation) |
Data sourced from Rhythm Pharmaceuticals Phase 2 Trial Results.[6]
Experimental Protocols
Protocol 1: cAMP Measurement using HTRF Assay
This protocol provides a general framework for measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to Bivamelagon treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing MC4R
-
Bivamelagon
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed MC4R-expressing cells into a 384-well plate and culture until they reach the desired confluency.
-
Compound Addition: Prepare serial dilutions of Bivamelagon. Add the diluted compound to the appropriate wells.
-
Stimulation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Lysis and Detection: Add the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.
-
Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration for each sample by interpolating from a cAMP standard curve run in parallel.
Protocol 2: Radioligand Receptor Binding Assay
This protocol outlines a general procedure for a radioligand binding assay to determine the affinity of Bivamelagon for the MC4R.
Materials:
-
Membrane preparation from cells expressing MC4R
-
Radiolabeled ligand for MC4R (e.g., [¹²⁵I]-NDP-α-MSH)
-
Unlabeled Bivamelagon
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing MC4R.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + excess unlabeled ligand.
-
Competition: Membrane preparation + radioligand + serial dilutions of Bivamelagon.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of Bivamelagon to determine the IC₅₀.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
References
- 1. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity - BioSpace [biospace.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Bivamelagon Dose-Response Curve Optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Bivamelagon dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bivamelagon and what is its primary mechanism of action?
Bivamelagon is an orally active, small-molecule agonist of the Melanocortin-4 Receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a key role in regulating energy homeostasis, appetite, and body weight.[3][4] Bivamelagon mimics the action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), by binding to and activating the MC4R.[3][5]
Q2: Which signaling pathway is most relevant for a Bivamelagon dose-response assay?
The MC4R predominantly couples to the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][6][7] Therefore, a cAMP accumulation assay is a primary and robust method for quantifying the functional response to Bivamelagon.[1][8] The MC4R can also signal through other pathways, such as Gαq, leading to intracellular calcium mobilization, or involve β-arrestin recruitment.[3][6][9] The choice of assay may depend on the specific research question, but cAMP assays are a well-established starting point.[8]
Q3: What are the reported in vitro potency values for Bivamelagon?
Reported in vitro potency values for Bivamelagon include an EC50 of 36.5 nM in a cAMP assay and 0.562 nM in a luciferase-based reporter assay ("Luci assay").[1] A binding affinity (Ki) of 65 nM has also been reported.[1] These values can serve as a guide for selecting an appropriate concentration range for your initial experiments.
Q4: What cell lines are suitable for Bivamelagon dose-response assays?
Cell lines endogenously expressing MC4R, such as specific hypothalamic neuronal cell lines, can be used.[5] However, it is more common to use recombinant cell lines, such as HEK293 or CHO cells, that have been stably or transiently transfected to express the human MC4R.[8][10] This approach often provides a more robust and reproducible signaling window.
Q5: Should I expect a standard sigmoidal dose-response curve for Bivamelagon?
In a well-optimized functional assay measuring a direct downstream effect like cAMP production, Bivamelagon, as an agonist, is expected to produce a sigmoidal (four-parameter logistic) dose-response curve. This curve is characterized by a baseline, a maximum response (Emax), the concentration that produces 50% of the maximal response (EC50), and a Hill slope. Deviations from this shape can indicate issues with the assay or complex pharmacology.
Troubleshooting Guides
This section addresses specific issues you might encounter during your Bivamelagon dose-response experiments.
Issue 1: High Variability Between Replicate Wells
High coefficient of variation (CV > 15%) between replicate wells can obscure real effects and lead to unreliable EC50 values.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Maintain consistent technique (e.g., tip immersion depth, speed). |
| Uneven Cell Seeding | - Ensure a homogenous single-cell suspension before and during plating by gentle mixing. - Avoid letting cells settle in the reservoir. |
| Edge Effects | - Avoid using the outer wells of the microplate for samples, as they are prone to evaporation. - Fill outer wells with sterile media or PBS to create a humidity barrier. |
| Compound Precipitation | - Visually inspect wells for any signs of precipitate after compound addition. - Confirm the solubility of Bivamelagon in your assay medium at the highest concentration used. |
Issue 2: Low or No Assay Signal
A weak or absent signal in response to Bivamelagon can be due to several factors.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | - Perform a cell titration experiment to determine the optimal cell density that yields a robust signal-to-background ratio. - Ensure accurate cell counting and high cell viability (>95%) before plating. |
| Inactive Compound | - Verify the integrity of the Bivamelagon stock solution. Prepare fresh dilutions for each experiment. - Include a known MC4R agonist (e.g., α-MSH) as a positive control to confirm assay performance.[7] |
| Insufficient Incubation Time | - Optimize the stimulation time with Bivamelagon. A time-course experiment (e.g., 15, 30, 60 minutes) can determine the point of maximal signal accumulation. |
| Low Receptor Expression | - If using a transient transfection system, optimize transfection efficiency. - For stable cell lines, verify MC4R expression levels via a suitable method (e.g., flow cytometry, western blot). |
Issue 3: Atypical or "Bell-Shaped" Dose-Response Curve
An unexpected curve shape can indicate off-target effects, cytotoxicity, or other complex biological mechanisms.
| Possible Cause | Troubleshooting Steps |
| Compound Cytotoxicity | - At high concentrations, Bivamelagon may induce cytotoxicity, leading to a drop in signal. - Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the functional assay, using the same concentrations and incubation times. |
| Off-Target Effects | - High concentrations of the compound may interact with other cellular targets, causing confounding signals. - Consider using a lower, more pharmacologically relevant concentration range. |
| Receptor Desensitization | - Prolonged or high-concentration agonist exposure can lead to receptor desensitization and internalization, which might affect the signal.[5] - Shortening the agonist incubation time may be necessary. |
Experimental Protocols
Protocol 1: Bivamelagon-Induced cAMP Accumulation Assay (HTRF)
This protocol outlines a method for measuring Bivamelagon-induced cAMP production in HEK293 cells stably expressing the human MC4R, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Bivamelagon
-
Reference agonist (e.g., α-MSH)
-
cAMP HTRF kit (e.g., from Cisbio, PerkinElmer)
-
White, low-volume 384-well plates
-
HTRF-compatible microplate reader
Methodology:
-
Cell Plating:
-
Harvest and resuspend MC4R-HEK293 cells in culture medium.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate cells into a white, 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 10 µL of medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of Bivamelagon in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of Bivamelagon in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to create a range of concentrations (e.g., 10 µM to 10 pM). Prepare a vehicle control and a positive control (α-MSH).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature or 37°C for a pre-optimized duration (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Add 10 µL of the HTRF lysis buffer containing the cAMP-d2 acceptor, followed by 10 µL of the anti-cAMP-cryptate donor, as per the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the logarithm of the Bivamelagon concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 602263 - Luminescence-based cell-based high throughput dose response assay for biased ligands (agonists) of the melanocortin 4 receptor (MC4R) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The constitutive activity of melanocortin-4 receptors in cAMP pathway is allosterically modulated by zinc and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bivamelagon vs Setmelanotide efficacy in hypothalamic obesity
A Comparative Guide to Bivamelagon (B12376734) and Setmelanotide (B515575) for the Treatment of Hypothalamic Obesity
Introduction
Hypothalamic obesity is a rare and severe form of obesity resulting from damage to the hypothalamus, a critical brain region for regulating energy balance. This damage can disrupt the melanocortin-4 receptor (MC4R) pathway, a key signaling cascade that controls hunger and energy expenditure. Dysregulation of this pathway leads to hyperphagia (insatiable hunger), reduced energy expenditure, and rapid weight gain.
This guide provides a detailed comparison of two MC4R agonists, bivamelagon and setmelanotide, being investigated for the treatment of hypothalamic obesity. Both drugs aim to restore the function of the impaired MC4R pathway. Setmelanotide (brand name Imcivree®) is a subcutaneously administered peptide analog of the endogenous MC4R agonist α-MSH, while bivamelagon is an orally administered small molecule MC4R agonist. This comparison will focus on their respective mechanisms of action, clinical efficacy, experimental protocols, and safety profiles based on available clinical trial data.
Mechanism of Action: The MC4R Signaling Pathway
The MC4R is a G protein-coupled receptor predominantly expressed in the paraventricular nucleus of the hypothalamus. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), primarily initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This cascade ultimately results in reduced food intake and increased energy expenditure. In hypothalamic obesity, damage to this pathway can lead to impaired signaling, which both bivamelagon and setmelanotide aim to restore by directly activating the MC4R.
Comparative Efficacy
Clinical trials have demonstrated the efficacy of both bivamelagon and setmelanotide in reducing Body Mass Index (BMI) and hunger in patients with hypothalamic obesity.
Bivamelagon Efficacy Data
The Phase 2 trial of bivamelagon was a randomized, placebo-controlled, double-blind study.
| Bivamelagon Phase 2 Trial (14 Weeks) | Placebo (n=7) | 200 mg (n=6) | 400 mg (n=7) | 600 mg (n=8) |
| Mean BMI Reduction from Baseline | +2.2% | -2.7% | -7.7% | -9.3% |
| P-value vs Baseline | - | 0.0180 | 0.0002 | 0.0004 |
| Mean Reduction in 'Most' Hunger Score | -0.8 (increase) | -2.1 points | >-2.8 points | >-2.8 points |
| (Data sourced from Rhythm Pharmaceuticals Phase 2 Trial press release) |
Setmelanotide Efficacy Data
Setmelanotide has been evaluated in both Phase 2 and pivotal Phase 3 trials for hypothalamic obesity.
| Setmelanotide Phase 2 Trial (16 Weeks) | All Patients (n=18) |
| Proportion with ≥5% BMI Reduction | 89% (p<0.0001) |
| Mean BMI Reduction from Baseline | -15% |
| Mean Reduction in Hunger Score (≥12 years) | -45% |
| (Data sourced from Phase 2 multicenter trial publication) |
| Setmelanotide Phase 3 TRANSCEND Trial (52 Weeks) | Placebo (n=40) | Setmelanotide (n=80) |
| Mean BMI Reduction from Baseline | - | - |
| Placebo-Adjusted BMI Reduction | - | -19.8% |
| Proportion with Clinically Meaningful Response | - | 83% |
| Defined as ≥5% BMI reduction for adults or ≥0.2 BMI Z-score reduction for pediatrics. | ||
| (Data sourced from Rhythm Pharmaceuticals Phase 3 Trial press release) |
A post-hoc analysis comparing results from the bivamelagon Phase 2 trial to previous setmelanotide trials in similar patient populations showed comparable BMI reductions at similar time points. At 14 weeks, patients on higher doses of bivamelagon (400mg and 600mg) achieved mean BMI reductions of -8.8% and -10.1%, respectively. This was consistent with pooled data from setmelanotide trials, which showed mean BMI reductions of -9.7% at 12 weeks and -10.5% at 16 weeks.
Experimental Protocols
The clinical development programs for both drugs have followed rigorous methodologies to assess safety and efficacy.
Bivamelagon Phase 2 Trial Protocol
-
Study Design: Randomized, placebo-controlled, double-blind, multicenter trial.
-
Patient Population: 28 patients aged 12 years and older with acquired hypothalamic obesity.
-
Dosing Regimen: Patients were randomized to receive a daily oral dose of bivamelagon (200 mg, 400 mg, or 600 mg) or placebo for 14 weeks.
-
Primary Endpoint: Change from baseline in BMI after 14 weeks of treatment.
-
Secondary Endpoints: Safety, weight reduction, changes in hunger scores, and quality of life.
Setmelanotide Phase 2 & 3 Trial Protocols
-
Phase 2 Study Design: Open-label, single-arm, multicenter trial.
-
Phase 2 Patient Population: 18 patients aged 6 to 40 years with hypothalamic obesity.
-
Phase 2 Dosing Regimen: Daily subcutaneous injection of setmelanotide, titrated up to 3.0 mg, for 16 weeks.
-
Phase 2 Primary Endpoint: Proportion of patients with a BMI reduction of at least 5% from baseline after 16 weeks.
-
Phase 3 Study Design: Global, randomized, double-blind, placebo-controlled trial (TRANSCEND).
-
Phase 3 Patient Population: 120 patients aged 4 years and older with acquired hypothalamic obesity, randomized 2:1 to the treatment or placebo arm.
-
Phase 3 Dosing Regimen: Daily subcutaneous injection of setmelanotide or placebo for 52 weeks.
-
Phase 3 Primary Endpoint: Mean percent change in BMI from baseline after 52 weeks.
Safety and Tolerability
Both bivamelagon and setmelanotide have demonstrated safety and tolerability profiles consistent with the mechanism of MC4R agonism.
| Reported Adverse Events | Bivamelagon (Phase 2) | Setmelanotide (Phase 2 & 3) |
| Most Common | Diarrhea, nausea (mostly mild) | Nausea, vomiting, skin hyperpigmentation, diarrhea |
| Hyperpigmentation | Mild, localized hyperpigmentation reported in four patients (including one on placebo) | Frequent, reversible upon discontinuation |
| Serious Adverse Events | One patient discontinued (B1498344) due to rectal bleeding | Rare, but can include depression and suicidal ideation, severe hypersensitivity reactions |
Conclusion
Both bivamelagon and setmelanotide have shown significant and clinically meaningful efficacy in treating hypothalamic obesity by targeting the underlying pathophysiology of the MC4R pathway.
-
Efficacy: Setmelanotide has a larger body of evidence, including positive Phase 3 data showing a substantial placebo-adjusted BMI reduction over 52 weeks. Bivamelagon has demonstrated promising dose-dependent BMI reduction in its Phase 2 trial, with efficacy appearing comparable to setmelanotide at similar time points in a post-hoc analysis.
-
Route of Administration: The most significant practical difference is the route of administration. Bivamelagon is an oral agent, which may offer a convenience advantage over the daily subcutaneous injections required for setmelanotide.
-
Safety: The safety profiles of both drugs are consistent with their mechanism of action. Hyperpigmentation appears to be a more frequently reported side effect with setmelanotide.
The development of both a potent injectable (setmelanotide) and a promising oral (bivamelagon) MC4R agonist represents a major advancement for patients with hypothalamic obesity, a condition with no currently approved treatments. The choice between these therapies, should they both gain regulatory approval, may depend on long-term efficacy and safety data, patient preference for the route of administration, and individual tolerability.
The Rise of Oral MC4R Agonists: A Comparative Analysis for Obesity and Metabolic Disorders
The melanocortin-4 receptor (MC4R) has emerged as a pivotal target in the regulation of energy homeostasis and appetite. Its activation offers a promising therapeutic avenue for treating obesity and related metabolic diseases. While injectable MC4R agonists have validated this pathway, the development of orally bioavailable small molecules represents a significant advancement for patient convenience and adherence. This guide provides a comparative analysis of two leading oral MC4R agonists in development: Rhythm Pharmaceuticals' bivamelagon (B12376734) (formerly LB54640) and Palatin Technologies' PL7737, with a focus on their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals.
At a Glance: Comparative Overview
Two primary oral MC4R agonists are currently progressing through clinical and preclinical development: bivamelagon and PL7737. Both are small molecules designed for oral administration, aiming to address rare genetic diseases of obesity and potentially broader patient populations. Bivamelagon has demonstrated clinical efficacy in a Phase 2 trial for acquired hypothalamic obesity, while PL7737 has shown robust weight loss in preclinical obesity models and boasts high oral bioavailability.[1][2][3]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for bivamelagon and PL7737, covering in vitro potency, preclinical efficacy, clinical outcomes, and pharmacokinetic properties.
Table 1: In Vitro Characterization
| Parameter | Bivamelagon (Rhythm Pharmaceuticals) | PL7737 (Palatin Technologies) |
| Mechanism of Action | Oral small molecule MC4R agonist[4] | Oral selective small molecule MC4R agonist[1][5] |
| Potency (EC50) | 36.5 nM (cAMP assay) | Data not publicly available |
| Binding Affinity (Ki) | 65 nM[6] | Data not publicly available |
| Selectivity | Described as "highly selective"[2] | Described as "highly selective"[5] |
Table 2: Preclinical Efficacy in Animal Models
| Parameter | Bivamelagon (Mouse Obesity Model) | PL7737 (Diet-Induced Obese Rodent Models) |
| Model | Diet-induced obesity[6] | Diet-induced obese (DIO) mice and rats[7][8] |
| Dosage and Administration | 10-30 mg/kg, oral, 16 days[6] | Multiple oral doses, 4 days[7] |
| Efficacy | 15.1% inhibition of weight gain at 30 mg/kg vs. vehicle[6] | High dose: 10% weight loss. High dose + tirzepatide: 15% weight loss.[7] |
Table 3: Clinical Efficacy (Phase 2 Trial)
| Parameter | Bivamelagon (Acquired Hypothalamic Obesity)[9] | PL7737 |
| Study Design | Randomized, placebo-controlled, double-blind[9] | Phase 1 trials planned for late 2025[7] |
| Patient Population | 28 patients aged ≥12 years[3] | Not yet in clinical trials |
| Treatment Duration | 14 weeks[9] | - |
| Primary Endpoint | Change from baseline in Body Mass Index (BMI)[9] | - |
| BMI Reduction | -9.3% (600mg), -7.7% (400mg), -2.7% (200mg) vs. +2.2% for placebo[9] | - |
| Hunger Score Reduction | -2.8 points (400mg & 600mg cohorts) on a 10-point scale[3] | - |
Table 4: Pharmacokinetics and Safety
| Parameter | Bivamelagon | PL7737 |
| Oral Bioavailability | Orally active and BBB-penetrable | ~50% in rats |
| Half-life | Data not publicly available | >3 hours in rats[1] |
| Preclinical Safety | No significant safety issues in genotoxicity and safety pharmacology studies | No hERG or Ames assay findings; no toxicity in 28-day rat study[1] |
| Clinical Safety (Phase 2) | Generally mild side effects, consistent with MC4R agonism (nausea, diarrhea). Four cases of localized hyperpigmentation (one in placebo group).[3] | Not yet in clinical trials |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism and evaluation process for these compounds, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for characterizing a novel oral MC4R agonist.
Caption: MC4R signaling cascade upon agonist binding.
Caption: Drug discovery and development workflow for an oral MC4R agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the characterization of oral MC4R agonists.
MC4R Functional Assay (cAMP Accumulation)
This assay determines the potency (EC50) of a compound in activating the MC4R.
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human MC4R.
-
Principle: MC4R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This change is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
-
Procedure:
-
Cells are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Cells are then incubated with varying concentrations of the test compound (e.g., bivamelagon, PL7737).
-
Following incubation, cells are lysed to release intracellular cAMP.
-
A detection reagent containing a labeled cAMP tracer and a specific anti-cAMP antibody is added. The amount of signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
The plate is read using a suitable plate reader, and the data are analyzed using a four-parameter logistic equation to determine the EC50 value.
-
-
Selectivity Profiling: To determine selectivity, similar assays are conducted on cell lines expressing other melanocortin receptor subtypes (MC1R, MC3R, MC5R). The ratio of EC50 values provides a measure of the compound's selectivity for MC4R.
Diet-Induced Obesity (DIO) Animal Model
This in vivo model is used to assess the efficacy of anti-obesity compounds in a physiologically relevant context.
-
Animal Strain: Typically, C57BL/6 mice or Wistar rats are used due to their susceptibility to developing obesity on a high-fat diet.[10][11]
-
Diet: Animals are fed a high-fat diet (45-60% of calories from fat) for an extended period (e.g., 15 weeks) to induce obesity, hyperlipidemia, and insulin (B600854) resistance. A control group is maintained on a standard chow diet.[10][11]
-
Procedure:
-
Male mice (e.g., 8 weeks old) are randomized into control and high-fat diet groups.[10]
-
Body weight and food intake are monitored regularly (e.g., weekly).[10]
-
Once the obese phenotype is established, animals are treated with the test compound (e.g., orally via gavage) or a vehicle control.
-
Key parameters such as body weight, food intake, and body composition are measured throughout the treatment period.
-
At the end of the study, blood samples may be collected for biomarker analysis (e.g., glucose, insulin, lipids), and tissues can be harvested for further analysis.
-
-
Confirmation of MC4R-mediated effect: To confirm that the observed effects are mediated by MC4R, studies can be repeated in MC4R knockout mice, where the agonist is expected to have no effect, as was demonstrated for PL7737.[5][12]
Conclusion
The development of oral MC4R agonists like bivamelagon and PL7737 marks a significant step forward in the treatment of obesity and related metabolic disorders. Bivamelagon has shown promising efficacy and safety in a Phase 2 clinical trial, positioning it as a potential near-term therapeutic option for acquired hypothalamic obesity. PL7737, with its high oral bioavailability and strong preclinical data, represents a highly promising candidate with the potential for broader applications. The continued investigation and comparative evaluation of these and other emerging oral MC4R agonists will be critical in defining their roles in the evolving landscape of obesity therapeutics. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working in this exciting field.
References
- 1. Palatin Presents Data at ObesityWeek® 2025 Highlighting Promise of Melanocortin-Based Therapies for Obesity [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Palatin to report data from MC4R selective PL7737 obesity program | Nasdaq [nasdaq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. palatin.com [palatin.com]
- 8. pharmexec.com [pharmexec.com]
- 9. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
Bivamelagon Demonstrates Promising Therapeutic Effect in Hypothalamic Obesity, Offering an Oral Alternative to Setmelanotide
A head-to-head comparison of the novel oral MC4R agonist, Bivamelagon, with the approved injectable, setmelanotide (B515575), reveals comparable efficacy in reducing BMI and hunger in patients with hypothalamic obesity. This guide provides a comprehensive analysis of the in vivo therapeutic effects, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Bivamelagon, an investigational oral small-molecule melanocortin-4 receptor (MC4R) agonist, has shown statistically significant and clinically meaningful reductions in body mass index (BMI) and hunger scores in a Phase 2 clinical trial for patients with acquired hypothalamic obesity.[1][2][3] These findings position Bivamelagon as a potential first-in-class oral treatment for this rare and difficult-to-treat form of obesity, offering a more convenient administration route compared to the injectable MC4R agonist, setmelanotide.
Comparative Efficacy in Hypothalamic Obesity
Clinical trial data demonstrates that both Bivamelagon and setmelanotide lead to significant reductions in BMI and hunger scores in patients with hypothalamic obesity.
Body Mass Index (BMI) Reduction
The Phase 2 trial of Bivamelagon (NCT06046443) evaluated three different daily doses (200mg, 400mg, and 600mg) over a 14-week period. The high-dose (600mg) cohort showed the most significant mean BMI reduction.[1][2] In comparison, the Phase 3 TRANSCEND trial of setmelanotide demonstrated a substantial placebo-adjusted BMI reduction over 52 weeks.[4][5]
| Therapeutic Agent | Trial | Dosage | Mean BMI Reduction from Baseline (%) | Placebo | Duration |
| Bivamelagon | Phase 2 (NCT06046443) | 600mg | -9.3%[1][2][3] | +2.2%[1][2] | 14 Weeks[1][2][3] |
| 400mg | -7.7%[1][2][3] | +2.2%[1][2] | 14 Weeks[1][2][3] | ||
| 200mg | -2.7%[1] | +2.2%[1][2] | 14 Weeks[1] | ||
| Setmelanotide | Phase 3 (TRANSCEND) | 3.0mg (titrated) | -16.5%[4][5] | +3.3%[4][5] | 52 Weeks[4][5] |
Hunger Score Reduction
Both treatments also demonstrated a significant impact on reducing the sensation of hunger, a key symptom of hypothalamic obesity. The Bivamelagon Phase 2 trial measured the change in the 'most' hunger score on a 10-point scale.[1][3] The setmelanotide TRANSCEND trial also reported a significant placebo-adjusted mean change in the weekly average of the daily maximal hunger score.[4]
| Therapeutic Agent | Trial | Dosage | Mean Reduction in 'Most' Hunger Score (points) | Placebo | Duration |
| Bivamelagon | Phase 2 (NCT06046443) | 600mg & 400mg | >2.8[1][3] | +0.8 (increase)[1] | 14 Weeks[1][3] |
| 200mg | 2.1[1] | +0.8 (increase)[1] | 14 Weeks[1] | ||
| Setmelanotide | Phase 3 (TRANSCEND) | 3.0mg (titrated) | -1.4 (placebo-adjusted)[4] | - | 52 Weeks[4] |
Mechanism of Action: The MC4R Signaling Pathway
Bivamelagon and setmelanotide share the same mechanism of action, acting as agonists for the melanocortin-4 receptor (MC4R). The MC4R pathway is a critical component in the regulation of energy balance and appetite. In hypothalamic obesity, this pathway is often disrupted due to damage to the hypothalamus. By activating the MC4R, these drugs can help to restore the downstream signaling that leads to decreased food intake and increased energy expenditure.
Experimental Protocols
Bivamelagon Phase 2 Trial (NCT06046443)
This was a randomized, double-blind, placebo-controlled, multicenter trial designed to assess the efficacy and safety of Bivamelagon in patients with acquired hypothalamic obesity.[3][6][7]
-
Participants: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.[3][6][7]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three doses of oral Bivamelagon (200mg, 400mg, or 600mg) or a placebo, administered daily for 14 weeks.[3][6][7]
-
Primary Endpoints: The primary endpoints were the percentage change in BMI from baseline and safety and tolerability.
-
Secondary Endpoints: Secondary endpoints included the change in hunger scores, as measured by a 10-point Likert scale.[1][3]
Setmelanotide Phase 3 TRANSCEND Trial
This was a global, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of setmelanotide in patients with acquired hypothalamic obesity.[8][9]
-
Participants: 120 patients aged 4 years and older with acquired hypothalamic obesity.[8][9]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either a daily subcutaneous injection of setmelanotide (titrated to 3.0 mg) or a placebo for 52 weeks.[8][9]
-
Primary Endpoint: The primary endpoint was the mean percent change in BMI from baseline after 52 weeks of treatment.[8][9]
-
Secondary Endpoints: Secondary endpoints included assessments of daily hunger, weight, and quality of life.[10][8][9]
Safety and Tolerability
Both Bivamelagon and setmelanotide have demonstrated a manageable safety profile consistent with the MC4R agonist class of drugs.
-
Bivamelagon: The most common adverse events reported in the Phase 2 trial were gastrointestinal in nature, including nausea and diarrhea.[2] Hyperpigmentation was also observed in a small number of participants.[2]
-
Setmelanotide: Common adverse events associated with setmelanotide include injection site reactions, skin hyperpigmentation, nausea, and vomiting.[5][11][12]
Conclusion
Bivamelagon represents a significant advancement in the potential treatment of hypothalamic obesity, offering a much-needed oral therapeutic option with a comparable efficacy and safety profile to the approved injectable, setmelanotide. The positive results from the Phase 2 trial support the continued development of Bivamelagon and highlight its potential to improve the quality of life for patients with this challenging condition. Further long-term studies will be crucial to fully establish its place in the therapeutic landscape.
References
- 1. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Rhythm Pharmaceuticals Reports Positive Phase 2 Trial Results for Bivamelagon in Acquired Hypothalamic Obesity with Significant BMI Reductions | Nasdaq [nasdaq.com]
- 4. contemporarypediatrics.com [contemporarypediatrics.com]
- 5. pharmanow.live [pharmanow.live]
- 6. SAT-711 Efficacy And Safety Of Once-daily Oral Bivamelagon In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. Rhythm Pharmaceuticals to Announce Topline Results from [globenewswire.com]
- 10. Rhythm Pharmaceuticals Announces Pivotal Phase 3 TRANSCEND Trial Meets Primary Endpoint with -19.8% Placebo-adjusted BMI Reduction in Patients (N=120) with Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials. | Read by QxMD [read.qxmd.com]
Comparative Analysis of Bivamelagon Hydrochloride: A Focus on Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Bivamelagon hydrochloride, a novel melanocortin 4 receptor (MC4R) agonist, with a focus on its cross-reactivity profile. This document synthesizes available data to benchmark Bivamelagon's performance against its primary alternative, setmelanotide (B515575).
This compound is an orally active, small-molecule MC4R agonist currently under investigation for the treatment of hypothalamic obesity.[1] Its mechanism of action centers on the activation of the MC4R, a key regulator of energy homeostasis and appetite.[1] The primary comparator for Bivamelagon is setmelanotide (IMCIVREE®), an injectable MC4R agonist approved for the treatment of obesity due to certain genetic deficiencies.[2][3] A critical aspect of the drug development process is the assessment of a compound's selectivity—its ability to interact with its intended target with high affinity while minimizing interactions with other receptors, which can lead to off-target effects.
This guide presents the available quantitative data on the potency and selectivity of Bivamelagon and setmelanotide, details common experimental protocols for assessing cross-reactivity, and provides visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Potency and Selectivity Profile
The following table summarizes the available quantitative data for this compound and the comparator, setmelanotide. It is important to note that comprehensive public data on the cross-reactivity of Bivamelagon against a wide panel of receptors is limited. The data for setmelanotide is derived from regulatory documents and provides a benchmark for the expected selectivity of a therapeutic MC4R agonist.
| Compound | Target | Assay Type | Value | Reference |
| Bivamelagon | MC4R | Radioligand Binding (Ki) | 65 nM | MedChemExpress |
| MC4R | Luciferase Reporter Assay (EC50) | 0.562 nM | MedChemExpress | |
| MC4R | cAMP Assay (EC50) | 36.5 nM | MedChemExpress | |
| Setmelanotide | MC4R | - | - | - |
| MC1R | Functional Assay | ~20-fold less active than at MC4R | [4][5] | |
| MC3R | Functional Assay | ~20-fold less active than at MC4R | [4][5] | |
| MC2R | Functional Assay (EC50) | >10,000 nM | [4] | |
| MC2R | Radioligand Binding (Ki) | >10,000 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are descriptions of common experimental protocols used to assess the selectivity of compounds like this compound.
Radioligand Binding Assay for Cross-Reactivity Screening
This assay is a standard method to determine the binding affinity of a test compound to a wide range of receptors, ion channels, and transporters.
Objective: To determine the inhibition constant (Ki) of a test compound for a panel of off-target receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the target receptor.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptors.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (e.g., Bivamelagon) are incubated with the membrane preparation.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays: cAMP and Luciferase Reporter Assays
Functional assays measure the biological response following receptor activation and are essential for characterizing a compound as an agonist, antagonist, or inverse agonist.
1. cAMP Assay
Objective: To measure the effect of a test compound on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger for many G-protein coupled receptors (GPCRs), including MC4R.
Principle: MC4R is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cAMP levels. This assay quantifies the amount of cAMP produced in cells expressing the receptor in response to the test compound.
Generalized Protocol:
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293-MC4R) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the compound concentration.
2. Luciferase Reporter Assay
Objective: To measure receptor activation by quantifying the expression of a reporter gene (luciferase) linked to a specific response element in a signaling pathway.
Principle: For Gs-coupled receptors like MC4R, activation of the cAMP pathway leads to the activation of the transcription factor CREB (cAMP response element-binding protein). A reporter construct containing a cAMP response element (CRE) upstream of the luciferase gene is introduced into the cells. Receptor activation leads to luciferase expression, which can be quantified by measuring light emission upon the addition of a substrate.
Generalized Protocol:
-
Cell Transfection: Cells are co-transfected with a plasmid encoding the target receptor and a reporter plasmid containing the CRE-luciferase construct.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Substrate Addition: After incubation, cells are lysed, and a luciferase substrate is added.
-
Luminescence Measurement: The light output is measured using a luminometer.
-
Data Analysis: The EC50 value is determined by plotting the luminescence intensity against the log of the compound concentration.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathway activated by this compound.
Caption: Primary signaling cascade of Bivamelagon via the MC4R.
Experimental Workflow for a Cross-Reactivity Study
The diagram below outlines a typical workflow for assessing the cross-reactivity of a compound.
Caption: Workflow for assessing compound cross-reactivity.
Logical Relationship: On-Target vs. Off-Target Effects
This diagram illustrates the relationship between on-target and potential off-target effects of an MC4R agonist.
Caption: On-target vs. potential off-target effects of an MC4R agonist.
References
- 1. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. checkrare.com [checkrare.com]
- 3. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
Bivamelagon Hydrochloride: A Potent and Orally Active Positive Control for MC4R Activation
For researchers and drug development professionals, selecting the appropriate positive control is critical for validating assays and ensuring data reliability. In the study of the melanocortin-4 receptor (MC4R), a key target in obesity and metabolic disease research, Bivamelagon hydrochloride has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound with other MC4R activators, supported by experimental data and detailed protocols.
This compound is an orally active and blood-brain barrier-penetrant agonist of the MC4R.[1] Its utility as a positive control stems from its high potency and well-characterized mechanism of action. This guide will delve into its performance in key in vitro assays and compare it with other known MC4R agonists.
Comparative Analysis of MC4R Agonists
The efficacy of various MC4R agonists can be compared based on their potency in functional assays. The following table summarizes the in vitro activity of this compound alongside other commonly used MC4R activators.
| Compound | Assay Type | EC50 (nM) | Ki (nM) | Reference |
| This compound | Luci Assay | 0.562 | 65 | [1] |
| cAMP Assay | 36.5 | [1] | ||
| α-Melanocyte-Stimulating Hormone (α-MSH) | cAMP Assay | ~1-10 | [2][3] | |
| NFAT Signaling Assay | 480 ± 260 | [4] | ||
| Setmelanotide | NFAT Signaling Assay | 5.9 ± 1.8 | [4] | |
| LY2112688 | NFAT Signaling Assay | 330 ± 190 | [4] | |
| THIQ | cAMP Assay | Similar to α-MSH | [2] |
MC4R Signaling Pathway
Activation of the MC4R by an agonist like this compound initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Experimental Protocols
To assess the activity of MC4R agonists, several in vitro assays are commonly employed. Below are detailed protocols for two key experimental approaches.
cAMP Accumulation Assay
This assay quantifies the production of cAMP in cells expressing MC4R following agonist stimulation.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (positive control)
-
Test compounds
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, GloSensor™ cAMP Assay)
-
Plate reader capable of measuring luminescence or fluorescence
Protocol:
-
Cell Seeding: Seed HEK293-MC4R cells into 96-well plates at a density of 10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Detection: Add the detection reagents from the kit and incubate for the recommended time.
-
Measurement: Read the plate on a suitable plate reader to measure the cAMP levels.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 values for each compound.
Reporter Gene Assay (SEAP - Secreted Alkaline Phosphatase)
This assay utilizes a reporter gene, such as SEAP, under the control of a cAMP response element (CRE). Agonist-induced cAMP production leads to the expression and secretion of SEAP, which can be quantified.[5][6]
Materials:
-
HEK293 cells
-
Transfection reagent
-
Plasmids: pCMV-MC4R and pCRE-SEAP
-
Cell culture medium
-
This compound (positive control)
-
Test compounds
-
SEAP detection reagent (e.g., chemiluminescent substrate)
-
Luminometer
Protocol:
-
Transfection: Co-transfect HEK293 cells with the MC4R and CRE-SEAP plasmids using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound or test compounds.
-
Incubation: Incubate the plate for 24-48 hours to allow for SEAP expression and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
SEAP Assay: Heat-inactivate endogenous alkaline phosphatases in the supernatant. Add a chemiluminescent SEAP substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate dose-response curves and determine the EC50 values.
Experimental Workflow for MC4R Agonist Screening
The following diagram illustrates a typical workflow for screening and characterizing MC4R agonists using this compound as a positive control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison of Bivamelagon and Other Leading Obesity Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity pharmacotherapy is rapidly evolving, with a growing number of therapeutic agents targeting diverse physiological pathways. This guide provides a comprehensive, data-driven comparison of Bivamelagon, an investigational oral melanocortin-4 receptor (MC4R) agonist, with other prominent obesity drugs. We delve into the mechanisms of action, clinical trial data, and experimental protocols to offer an objective analysis for the scientific community.
Mechanism of Action: A Diverse Approach to Weight Management
Obesity drugs employ a variety of strategies to induce weight loss, primarily by modulating appetite, increasing satiety, or altering nutrient absorption. Bivamelagon represents a targeted approach by activating the MC4R pathway in the hypothalamus, a critical hub for regulating hunger and energy expenditure.
Bivamelagon and the Melanocortin-4 Receptor (MC4R) Pathway
Bivamelagon is a small molecule agonist of the MC4R. The MC4R pathway is a key signaling cascade in the hypothalamus that, when activated, reduces food intake and increases energy expenditure. Bivamelagon mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), to restore signaling in this pathway.
GLP-1 and GIP/GLP-1 Receptor Agonists
Drugs like semaglutide (B3030467), liraglutide (B1674861), and tirzepatide are incretin (B1656795) mimetics. They activate glucagon-like peptide-1 (GLP-1) receptors, and in the case of tirzepatide, also glucose-dependent insulinotropic polypeptide (GIP) receptors. This activation leads to increased insulin (B600854) secretion, delayed gastric emptying, and a significant reduction in appetite through central nervous system pathways.
Other Mechanisms
-
Orlistat: A pancreatic and gastric lipase (B570770) inhibitor that reduces the absorption of dietary fat.
-
Naltrexone (B1662487)/Bupropion (B1668061): A combination therapy that targets the hypothalamus to reduce appetite and the mesolimbic dopamine (B1211576) circuit to control food cravings.
-
Phentermine/Topiramate (B1683207): A combination of a sympathomimetic amine anorectic and an anticonvulsant that suppresses appetite and enhances satiety.
Clinical Trial Data: A Comparative Analysis of Efficacy and Safety
The following tables summarize key quantitative data from pivotal clinical trials of Bivamelagon and other major obesity drugs.
Table 1: Efficacy of Bivamelagon and Comparator Obesity Drugs
| Drug (Trade Name) | Pivotal Trial(s) | Treatment Duration | Mean Weight Loss (%) | Placebo-Adjusted Weight Loss (%) |
| Bivamelagon | Phase 2 | 14 weeks | Up to 9.3% | 11.5% |
| Semaglutide (Wegovy) | STEP 1 | 68 weeks | 14.9% | 12.5% |
| Liraglutide (Saxenda) | SCALE | 56 weeks | 8.4% | 5.6% |
| Tirzepatide (Zepbound) | SURMOUNT-1 | 72 weeks | Up to 22.5% | 20.1% |
| Orlistat (Xenical) | XENDOS | 4 years | 5.8% | 2.7% |
| Naltrexone/Bupropion (Contrave) | COR-II | 56 weeks | 6.4% | 5.2% |
| Phentermine/Topiramate (Qsymia) | CONQUER | 56 weeks | Up to 10.9% | 9.3% |
Table 2: Common Adverse Events Reported in Clinical Trials
| Drug | Common Adverse Events (≥5% incidence and more than placebo) |
| Bivamelagon | Nausea, diarrhea, vomiting, hyperpigmentation |
| Semaglutide | Nausea, diarrhea, vomiting, constipation, abdominal pain |
| Liraglutide | Nausea, diarrhea, constipation, vomiting, headache, decreased appetite |
| Tirzepatide | Nausea, diarrhea, decreased appetite, vomiting, constipation |
| Orlistat | Oily spotting, flatus with discharge, fecal urgency, fatty/oily stool |
| Naltrexone/Bupropion | Nausea, constipation, headache, vomiting, dizziness, insomnia, dry mouth |
| Phentermine/Topiramate | Paraesthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth |
Experimental Protocols: A Closer Look at Pivotal Trial Designs
Understanding the methodologies of the key clinical trials is crucial for an accurate comparison of these therapeutic agents.
Bivamelagon: Phase 2 Trial (NCT06046443)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients aged 12 years and older with acquired hypothalamic obesity.
-
Dosage and Administration: Oral Bivamelagon administered once daily at doses of 200 mg, 400 mg, or 600 mg, compared to placebo.
-
Primary Endpoint: The percentage change in Body Mass Index (BMI) from baseline to week 14.
-
Secondary Endpoints: Included changes in body weight, waist circumference, and safety and tolerability assessments.
Semaglutide: STEP 1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.
-
Dosage and Administration: Subcutaneous semaglutide 2.4 mg once weekly or placebo, as an adjunct to lifestyle intervention.
-
Primary Endpoints: Percentage change in body weight from baseline to week 68 and the proportion of patients achieving ≥5% weight loss.
Liraglutide: SCALE Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Obese or overweight adults with at least one weight-related comorbidity.
-
Dosage and Administration: Subcutaneous liraglutide 3.0 mg once daily or placebo, in conjunction with diet and exercise.
-
Primary Endpoints: Change in body weight, and the proportions of patients achieving ≥5% and >10% weight loss at 56 weeks.
Tirzepatide: SURMOUNT-1 Trial
-
Study Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.
-
Patient Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.
-
Dosage and Administration: Subcutaneous tirzepatide at doses of 5 mg, 10 mg, or 15 mg once weekly, or placebo.
-
Primary Endpoint: The percentage change in body weight from baseline to 72 weeks.
Orlistat: XENDOS Study
-
Study Design: A 4-year, prospective, randomized, double-blind, placebo-controlled study.
-
Patient Population: Obese patients.
-
Dosage and Administration: Orlistat 120 mg three times daily or placebo, in conjunction with lifestyle changes.
-
Primary Endpoint: Time to the onset of type 2 diabetes and change in body weight.
Naltrexone/Bupropion: COR-II Trial
-
Study Design: A 56-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Obese or overweight adults with dyslipidemia and/or hypertension.
-
Dosage and Administration: A combination of naltrexone sustained-release (32 mg/day) and bupropion sustained-release (360 mg/day) or placebo.
-
Co-Primary Endpoints: The percentage change in body weight and the proportion of patients achieving ≥5% weight loss at week 28.
Phentermine/Topiramate: CONQUER Trial
-
Study Design: A 56-week, randomized, placebo-controlled, phase 3 trial.
-
Patient Population: Overweight or obese adults with a BMI of 27-45 kg/m ² and two or more comorbidities.
-
Dosage and Administration: Once-daily phentermine (7.5 mg or 15 mg) plus topiramate (46 mg or 92 mg) or placebo.
-
Primary Endpoints: The percentage change in body weight and the proportion of patients achieving at least 5% weight loss.
Conclusion
Bivamelagon, with its distinct oral MC4R agonist mechanism, presents a promising new avenue for the treatment of certain forms of obesity. The head-to-head comparison with established and emerging therapies highlights the diverse pharmacological strategies being employed to address this complex metabolic disease. While incretin-based therapies like semaglutide and tirzepatide have demonstrated substantial weight loss in broader obese populations, Bivamelagon's targeted approach may offer significant advantages for patients with specific underlying pathway dysfunctions. Further long-term and comparative efficacy and safety data from Phase 3 trials will be crucial to fully elucidate the clinical positioning of Bivamelagon in the expanding armamentarium of obesity therapeutics. This guide serves as a foundational resource for researchers and clinicians to navigate the evolving landscape of obesity pharmacotherapy.
Navigating the Landscape of Bivamelagon Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the reproducibility and comparative efficacy of new therapeutic agents is paramount. This guide provides an objective comparison of Bivamelagon (B12376734), an investigational oral melanocortin-4 receptor (MC4R) agonist, with current and emerging treatments for acquired hypothalamic obesity. The data presented is based on publicly available clinical trial results and scientific literature.
Bivamelagon: Efficacy in Acquired Hypothalamic Obesity
Bivamelagon is currently under investigation for the treatment of acquired hypothalamic obesity, a rare and difficult-to-treat form of obesity resulting from damage to the hypothalamus. A Phase 2 clinical trial (NCT06046443) has provided initial evidence of its efficacy.
Quantitative Efficacy Data: Bivamelagon Phase 2 Trial
| Dosage | Mean Change in BMI from Baseline (14 weeks) | Placebo-Adjusted Mean Change in BMI |
| 200 mg daily | -2.7% | -4.9% |
| 400 mg daily | -7.7% | -9.9% |
| 600 mg daily | -9.3% | -11.5% |
| Placebo | +2.2% | N/A |
Experimental Protocol: Bivamelagon Phase 2 Trial
The study was a randomized, placebo-controlled, double-blind trial involving 28 patients aged 12 years and older with acquired hypothalamic obesity. Participants were randomized to receive one of three daily oral doses of bivamelagon or a placebo for 14 weeks. The primary endpoint was the percentage change in Body Mass Index (BMI) from baseline.
Comparative Analysis: Bivamelagon vs. Alternative Therapies
A comprehensive evaluation of Bivamelagon necessitates a comparison with other therapeutic options for acquired hypothalamic obesity. The primary comparator is setmelanotide, another MC4R agonist, with other drug classes such as GLP-1 receptor agonists and oxytocin (B344502) also showing potential.
Quantitative Efficacy Data: Comparative Treatments
| Treatment | Study | Dosage | Mean Change in BMI/Weight | Duration |
| Setmelanotide | Phase 2 | Titrated up to 3.0 mg daily (subcutaneous) | -15% mean reduction in BMI | 16 weeks |
| Phase 3 (TRANSCEND) | Daily subcutaneous injection | -19.8% placebo-adjusted BMI reduction | 52 weeks | |
| Semaglutide (B3030467) | Case Series (n=4) | Monthly dose increases | Average BMI reduction of 7.9 kg/m ² | 12 months |
| Exenatide (B527673) | Pilot Study (n=10) | 10 mcg twice daily | -1.4 ± 4.3 kg change in weight (not significant) | 52 weeks |
| Liraglutide | Case Reports | 0.3-0.9 mg daily | 3.2% and 13.8% weight reduction in 2 patients | 6 months |
| Oxytocin | Pilot RCT | Intranasal | -0.6 kg within-subject weight change (not significant) | 8 weeks |
Experimental Protocols: Alternative Therapies
-
Setmelanotide (Phase 2): An open-label, multi-center trial in patients aged 6 to 40 years with hypothalamic obesity. The primary endpoint was the proportion of patients with a ≥5% reduction in BMI from baseline after 16 weeks.
-
Setmelanotide (Phase 3 - TRANSCEND): A global, randomized, double-blind, placebo-controlled trial in patients aged 4 years and older with acquired hypothalamic obesity. The primary endpoint was the mean percent change in BMI from baseline after 52 weeks.
-
Semaglutide (Case Series): Four female patients with hypothalamic obesity secondary to craniopharyngioma treatment received semaglutide for twelve months with monthly dosage adjustments.
-
Exenatide (Pilot Study): A 52-week, open-label pilot study of exenatide in ten adults with hypothalamic obesity.
-
Liraglutide (Case Reports): Two male patients with hypothalamic obesity due to traumatic brain injury were treated with liraglutide.
-
Oxytocin (Pilot RCT): A randomized, double-blind, placebo-controlled, cross-over trial of intranasal oxytocin in individuals aged 10-<35 years with hypothalamic obesity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the flow of clinical investigation, the following diagrams are provided.
Bivamelagon Outshines Placebo in Phase 2 Hypothalamic Obesity Trial, Data Suggests Comparable Efficacy to Setmelanotide
For Immediate Release
BOSTON, December 15, 2025 – New statistical analysis of the Phase 2 clinical trial for Bivamelagon, an investigational oral melanocortin-4 receptor (MC4R) agonist, demonstrates statistically significant and clinically meaningful reductions in body mass index (BMI) for patients with acquired hypothalamic obesity. The results, from a 14-week, randomized, double-blind, placebo-controlled study, position Bivamelagon as a promising therapeutic candidate. A post-hoc analysis also suggests comparable efficacy to the approved MC4R agonist, setmelanotide (B515575), in similar patient populations.
Acquired hypothalamic obesity is a rare and severe form of obesity resulting from damage to the hypothalamus, a region of the brain that regulates hunger and energy expenditure.[1] This condition often follows the growth or surgical removal of brain tumors such as craniopharyngiomas or astrocytomas.[1]
Comparative Efficacy: Bivamelagon vs. Setmelanotide
The primary competitor for Bivamelagon is setmelanotide, another MC4R agonist administered via subcutaneous injection.[2] Both drugs aim to restore signaling in the MC4R pathway, which is crucial for regulating appetite and body weight.[3]
A Phase 2 trial of Bivamelagon showed dose-dependent BMI reductions.[2] At the highest dose (600mg), patients experienced an average BMI reduction of 9.3%, compared to a 2.2% increase in the placebo group.[2] Notably, a post-hoc analysis comparing these results to previous trials of setmelanotide indicated consistent BMI reductions at similar treatment durations.[4]
Setmelanotide, in its Phase 3 TRANSCEND trial, demonstrated a 19.8% placebo-adjusted difference in BMI reduction over 52 weeks.[5][6] While the trial durations and designs differ, the initial data for Bivamelagon suggests a promising future for an oral treatment option in this patient population.
Data Presentation: A Head-to-Head Look
The following tables summarize the key efficacy and safety findings from the respective clinical trials of Bivamelagon and setmelanotide in patients with acquired hypothalamic obesity.
Table 1: Efficacy of Bivamelagon in Acquired Hypothalamic Obesity (Phase 2, 14 Weeks)
| Treatment Group | N | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo |
| Bivamelagon 600mg | 8 | -9.3% | 0.0004 |
| Bivamelagon 400mg | 7 | -7.7% | 0.0002 |
| Bivamelagon 200mg | 6 | -2.7% | 0.0180 |
| Placebo | 7 | +2.2% | - |
Data sourced from Rhythm Pharmaceuticals Phase 2 Trial Announcement.[4][7]
Table 2: Efficacy of Setmelanotide in Acquired Hypothalamic Obesity (Phase 3 TRANSCEND, 52 Weeks)
| Treatment Group | N | Mean BMI Reduction from Baseline (%) | Placebo-Adjusted Difference in BMI Reduction (%) |
| Setmelanotide | 80 | -16.5% | -19.8% |
| Placebo | 40 | +3.3% | - |
Data sourced from Rhythm Pharmaceuticals Phase 3 TRANSCEND Trial Announcement.[6][8]
Table 3: Comparison of Hunger Reduction
| Drug | Trial Phase | Duration | Key Finding |
| Bivamelagon | 2 | 14 Weeks | Patients on 400mg and 600mg doses showed a mean reduction of >2.8 points in "most" hunger scores on a 10-point scale.[7][9] |
| Setmelanotide | 2 | 16 Weeks | Patients aged 12 years or older had a mean reduction in hunger score of 45%.[7] |
Table 4: Safety and Tolerability Overview
| Drug | Common Adverse Events | Serious Adverse Events |
| Bivamelagon | Diarrhea, nausea (mostly mild).[1][7] | One patient discontinued (B1498344) due to rectal bleeding.[1][2][10] |
| Setmelanotide | Nausea, vomiting, skin hyperpigmentation, diarrhea, injection site reaction, headache.[7][8] | No serious adverse events leading to discontinuation in the Phase 3 trial.[8] |
Experimental Protocols
Bivamelagon Phase 2 Trial (NCT06046443)
This was a randomized, placebo-controlled, double-blind, multi-center trial to evaluate the efficacy and safety of Bivamelagon in patients with acquired hypothalamic obesity.[11][12]
-
Participants: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.[2][11][12]
-
Intervention: Patients were randomized to receive one of three daily oral doses of Bivamelagon (200mg, 400mg, or 600mg) or a placebo for 14 weeks.[11][12]
-
Primary Endpoint: The primary outcome was the change in Body Mass Index (BMI) from baseline after 14 weeks of treatment.[11]
-
Key Inclusion Criteria: Documented evidence of acquired hypothalamic obesity, BMI ≥95th percentile for adolescents or ≥30 kg/m ² for adults.[12]
-
Key Exclusion Criteria: Recent significant weight loss, prior bariatric surgery, or participation in other clinical trials.
Setmelanotide Phase 3 TRANSCEND Trial (NCT05774756)
This was a global, randomized, double-blind, placebo-controlled Phase 3 trial to assess the efficacy and safety of setmelanotide in patients with acquired hypothalamic obesity.[4]
-
Participants: 120 patients aged 4 years and older.[4]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either a daily subcutaneous injection of setmelanotide or a placebo for 52 weeks.[4]
-
Primary Endpoint: The primary outcome was the mean percent change in BMI from baseline after 52 weeks of treatment.[4]
-
Key Inclusion Criteria: Documented evidence of acquired hypothalamic obesity, BMI ≥95th percentile for children and adolescents or ≥30 kg/m ² for adults.[5]
-
Key Exclusion Criteria: Diagnosis of Prader-Willi syndrome, recent significant weight loss, bariatric surgery within the last 2 years, and severe psychiatric disorders.[5]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and the clinical trial process, the following diagrams have been generated.
Caption: Simplified diagram of the Melanocortin-4 Receptor (MC4R) signaling pathway and the mechanism of action of Bivamelagon and Setmelanotide.
Caption: Workflow of the Bivamelagon Phase 2 Clinical Trial.
Conclusion
The Phase 2 data for Bivamelagon are highly encouraging and suggest that this oral MC4R agonist could be a valuable addition to the treatment landscape for acquired hypothalamic obesity. The observed BMI reduction and favorable safety profile, coupled with the convenience of an oral formulation, warrant further investigation in a larger Phase 3 trial. While direct comparisons with setmelanotide are limited by different trial designs, the initial evidence points towards a comparable mechanism of action translating into similar efficacy. Future studies will be crucial to fully delineate the relative positioning of these two therapies in managing this challenging condition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 4. Rhythm Pharmaceuticals Announces Pivotal Phase 3 TRANSCEND Trial Meets Primary Endpoint with -19.8% Placebo-adjusted BMI Reduction in Patients (N=120) with Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Rhythm Pharmaceuticals Presents Promising Phase 3 Data on Setmelanotide for Acquired Hypothalamic Obesity at ENDO 2025, Demonstrating Significant BMI Reductions | Nasdaq [nasdaq.com]
- 7. Setmelanotide for the treatment of acquired hypothalamic obesity: a phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhythm seeks market expansion for Imcivree following Phase III victory [clinicaltrialsarena.com]
- 9. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 12. SAT-711 Efficacy And Safety Of Once-daily Oral Bivamelagon In Acquired Hypothalamic Obesity: Results From A Double-blind, Multicenter, Placebo-controlled, Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bivamelagon and Other MC4R Agonists on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) in the regulation of energy homeostasis and appetite. Its activation triggers a cascade of downstream signaling events, making it a prime target for the development of anti-obesity therapeutics. This guide provides a comparative analysis of Bivamelagon, a novel oral MC4R agonist, and other key MC4R agonists, with a focus on their effects on downstream signaling pathways.
MC4R Signaling Cascade
Activation of the MC4R by an agonist initiates signaling through multiple intracellular pathways. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Another significant pathway involves the phosphorylation of extracellular signal-regulated kinase (ERK). Furthermore, agonist binding can induce the recruitment of β-arrestin, which plays a role in receptor desensitization and can also initiate G protein-independent signaling. The concept of "biased agonism," where a ligand preferentially activates one pathway over another, is of growing interest in MC4R drug development.
Figure 1: Simplified MC4R downstream signaling pathways activated by agonists.
Comparative Analysis of MC4R Agonist Activity
The following table summarizes the available quantitative data on the potency of Bivamelagon and other MC4R agonists in activating key downstream signaling pathways. It is important to note that these values are compiled from different sources and were not determined in head-to-head comparative experiments, which may introduce variability.
| Agonist | Assay | Potency (EC50) | Source |
| Bivamelagon | cAMP Assay | 36.5 nM | [1] |
| β-Arrestin Recruitment | 4.6 nM | [1] | |
| Setmelanotide | cAMP Assay | ~0.2 nM - 5.9 nM | [2][3] |
| ERK Activation | Data not available | ||
| β-Arrestin Recruitment | Data not available | ||
| α-MSH (endogenous agonist) | cAMP Assay | ~11.9 nM | [2] |
| ERK Activation | Data not available | ||
| β-Arrestin Recruitment | Data not available | ||
| LY2112688 | cAMP Assay | Data not available | |
| NFAT (PLC pathway) | 330 ± 190 nM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Experimental Workflow: GPCR Agonist Screening
Figure 2: General workflow for assessing MC4R agonist-induced signaling.
cAMP Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from standard methodologies for measuring cAMP accumulation downstream of Gαs-coupled GPCRs.[5][6]
-
Cell Culture: Cells (e.g., HEK293) stably or transiently expressing the human MC4R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Agonist Stimulation:
-
Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A dose-response curve of the MC4R agonist (e.g., Bivamelagon) is added to the wells.
-
-
Lysis and Detection:
-
Cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added.
-
The plate is incubated to allow for the competitive binding of cellular cAMP and cAMP-d2 to the antibody.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Phospho-ERK (pERK) Western Blot Assay
This protocol outlines the steps for detecting the phosphorylation of ERK1/2 upon MC4R activation.[7]
-
Cell Culture and Starvation: Cells expressing MC4R are grown to near confluency and then serum-starved to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with the MC4R agonist at various concentrations for a short period (typically 5-15 minutes).
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the signal is detected.
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Densitometry is used to quantify the band intensities. The pERK/total ERK ratio is calculated and plotted against the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a common method for measuring the recruitment of β-arrestin to the activated MC4R.[8][9]
-
Cell Line: A specialized cell line is used, which co-expresses the MC4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Agonist Stimulation: A dose-response of the MC4R agonist is added to the cells, and the plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the enzyme substrate is added. The complementation of the enzyme fragments upon recruitment leads to the formation of a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The signal is plotted against the agonist concentration, and the EC50 value is determined from the resulting dose-response curve.
Discussion and Future Directions
The available data suggests that Bivamelagon is a potent MC4R agonist, with a notable potency for β-arrestin recruitment.[1] Its efficacy in cAMP induction appears to be within the range of other known MC4R agonists. To provide a more definitive comparison, direct head-to-head studies of Bivamelagon, setmelanotide, and other relevant agonists in standardized downstream signaling assays are necessary.
Future research should focus on elucidating the potential for biased agonism among different MC4R ligands. A comprehensive understanding of how these compounds differentially engage various signaling pathways will be crucial for developing next-generation MC4R-targeted therapies with improved efficacy and safety profiles. In particular, determining the relative contributions of the cAMP and ERK pathways to the therapeutic effects and potential side effects of these agonists will be of significant interest to the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. WO2019162312A1 - Mc4r agonist efficacy in subjects with mc4r deficiencies and impaired nfat signaling - Google Patents [patents.google.com]
- 4. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Bivamelagon Hydrochloride for the Treatment of Hypothalamic Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bivamelagon hydrochloride, an investigational oral melanocortin-4 receptor (MC4R) agonist, with the current standard of care and other therapeutic alternatives for the management of hypothalamic obesity. The content is based on publicly available data from clinical trials and scientific literature to facilitate an objective evaluation of its long-term efficacy and safety profile.
Executive Summary
This compound is a novel, orally administered small molecule MC4R agonist currently in clinical development for the treatment of hypothalamic obesity, a rare and severe form of obesity caused by damage to the hypothalamus. Its primary competitor is setmelanotide (B515575) (IMCIVREE®), an injectable MC4R agonist already approved for certain genetic obesities and which has shown efficacy in hypothalamic obesity. While direct head-to-head trials are not yet available, this guide synthesizes existing data to compare their efficacy, safety, and administration routes. Furthermore, it explores the therapeutic landscape, including other potential treatment modalities such as glucagon-like peptide-1 (GLP-1) receptor agonists.
Mechanism of Action: The Melanocortin-4 Receptor Pathway
Both Bivamelagon and setmelanotide exert their therapeutic effects by targeting the MC4R pathway, a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and weight. In hypothalamic obesity, damage to this region disrupts the normal signaling, leading to hyperphagia (insatiable hunger) and significant weight gain. By acting as agonists, these drugs aim to restore the downstream signaling of the MC4R, thereby reducing hunger and promoting weight loss.
Safety Operating Guide
Navigating the Safe Disposal of Bivamelagon Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like Bivamelagon hydrochloride is a critical component of laboratory safety and environmental responsibility. While specific regulatory guidelines for every investigational drug are not always available, a combination of information from the Safety Data Sheet (SDS) and established best practices for pharmaceutical waste provides a clear path forward.
Core Safety and Handling Principles
According to its Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, prudent handling is essential. Key safety measures include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, gowns, and eye protection, to avoid direct contact.[2]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, prevent the material from entering drains or water courses.[1] Absorb spills with an inert, non-combustible material like diatomite or universal binders, and decontaminate the area with alcohol.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is based on the available safety data and general guidelines for pharmaceutical waste management.
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated PPE, and spill cleanup materials, should be segregated from general laboratory waste.
-
Waste Containment:
-
Solid Waste: Place all solid waste, such as contaminated gloves, gowns, and spill absorbents, into a clearly labeled, sealed container designated for chemical or pharmaceutical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container that is clearly labeled.
-
-
Labeling: The waste container must be clearly labeled with the name of the compound ("this compound waste") and any other identifiers required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal contractor.
-
Final Disposal: The ultimate disposal of this compound waste should be through incineration by a licensed hazardous or medical waste management facility.[3] This is the recommended best practice for all pharmaceutical waste to prevent environmental contamination.[3] Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 2641595-54-0 | [1] |
| Molecular Formula | C35H53ClN4O4 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and waste management protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on the disposal of specific chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
